Amycolatopsin A
Description
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Properties
Molecular Formula |
C60H98O23 |
|---|---|
Molecular Weight |
1187.4 g/mol |
IUPAC Name |
20-[1-[5-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C60H98O23/c1-30-20-31(2)22-41(62)44(73-14)27-43(79-56(68)34(5)24-40(72-13)25-39(29-61)23-33(4)50(32(3)21-30)81-57-49(65)48(64)52(74-15)37(8)78-57)35(6)60(70)55(75-16)54(67)59(11,45(82-60)18-17-19-71-12)83-46-26-42(63)51(36(7)76-46)80-47-28-58(10,69)53(66)38(9)77-47/h20-25,33,35-38,41-55,57,61-67,69-70H,17-19,26-29H2,1-16H3 |
InChI Key |
VGMCXRHEZZYRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)CO |
Origin of Product |
United States |
Foundational & Exploratory
Amycolatopsin A: A Technical Guide to its Discovery, Isolation, and Characterization from Amycolatopsis sp. MST-108494
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and isolation of Amycolatopsin A, a novel glycosylated polyketide macrolide with significant antimycobacterial properties. This compound was isolated from the soil-derived actinomycete, Amycolatopsis sp. MST-108494, sourced from Southern Australia. This document provides a comprehensive overview of the fermentation, extraction, purification, and structure elucidation protocols employed in its discovery. All pertinent quantitative and spectroscopic data are presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the processes involved.
Introduction
The genus Amycolatopsis is a well-established source of structurally diverse and biologically active secondary metabolites, including clinically significant antibiotics such as vancomycin and rifamycin.[1] The persistent challenge of antimicrobial resistance necessitates the continued exploration of novel chemical scaffolds from underexplored microbial sources. This guide focuses on this compound, a promising antimycobacterial agent discovered through a systematic screening and fermentation optimization program of an Australian soil isolate, Amycolatopsis sp. MST-108494.[2][3][4]
Discovery and Production
Source Organism
The producing organism, Amycolatopsis sp. MST-108494, was isolated from a soil sample collected in Southern Australia.[2][3][4]
Fermentation
Initial screening of Amycolatopsis sp. MST-108494 involved a series of fermentation and media optimization trials to elicit and enhance the production of its secondary metabolites.[2][3][4] While the specific media compositions from the primary literature are not detailed here, a general workflow for the fermentation process is outlined below.
Experimental Protocol: Fermentation of Amycolatopsis sp. MST-108494
-
Inoculum Preparation: A seed culture of Amycolatopsis sp. MST-108494 is prepared by inoculating a suitable liquid medium and incubating until sufficient biomass is achieved.
-
Production Culture: The seed culture is then used to inoculate larger-scale fermentation vessels containing a production medium designed to promote the synthesis of this compound.
-
Incubation: The production culture is incubated under controlled conditions of temperature, agitation, and aeration for a specified period to allow for the accumulation of the target compound.
-
Monitoring: The fermentation process is monitored through analytical chemical profiling, such as HPLC, to track the production of this compound.
Isolation and Purification
Following fermentation, this compound was extracted and purified from the culture broth and mycelium through a multi-step chemical fractionation process.
Experimental Protocol: Isolation of this compound
-
Extraction: The whole fermentation broth is subjected to solvent extraction to separate the organic-soluble secondary metabolites, including this compound, from the aqueous phase and cell mass.
-
Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarity to achieve initial fractionation.
-
Chromatography: The resulting fractions are subjected to a series of chromatographic separations, such as column chromatography over silica gel, followed by reversed-phase high-performance liquid chromatography (HPLC) to isolate the pure compound.
Structure Elucidation
The chemical structure of this compound was determined through detailed spectroscopic analysis.
Experimental Protocol: Structure Elucidation
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the molecular formula of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the planar structure and connectivity of the molecule.
-
Stereochemical Analysis: The relative and absolute stereochemistry of this compound was determined using advanced NMR techniques and chemical degradation studies.
Physicochemical and Biological Properties
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₅₉H₉₄O₂₁ | [2],[3],[4] |
| Molecular Weight | 1147.36 | [2],[3],[4] |
| IC₅₀ (M. tuberculosis H37Rv) | 4.4 µM | [1] |
| IC₅₀ (M. bovis BCG) | 0.4 µM | [1] |
| IC₅₀ (NCI-H460 Human Lung Cancer) | 1.2 µM | [1] |
| IC₅₀ (SW620 Human Colon Carcinoma) | Not specified | [1] |
Spectroscopic Data
Detailed ¹H and ¹³C NMR spectroscopic data for this compound are crucial for its identification and characterization. While the primary literature should be consulted for the complete dataset, a summary of the key chemical shifts is essential for researchers in the field.
(Note: A comprehensive table of NMR data would be included here based on the full text of the primary publication.)
Visualized Workflows
Fermentation and Extraction Workflow
Caption: Overview of the fermentation and initial extraction process for this compound.
Purification Workflow
Caption: Chromatographic purification cascade for the isolation of this compound.
Structure Elucidation Logic
Caption: Logical workflow for the structural determination of this compound.
Conclusion
This compound represents a significant discovery in the ongoing search for novel antimycobacterial agents. Its potent activity against Mycobacterium tuberculosis warrants further investigation into its mechanism of action and potential for therapeutic development. The methodologies outlined in this guide provide a framework for the reproducible isolation and characterization of this compound and may serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amycolatopsins A–C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST… [ouci.dntb.gov.ua]
- 4. medchemexpress.com [medchemexpress.com]
What is the chemical structure of Amycolatopsin A?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amycolatopsin A is a glycosylated polyketide macrolide produced by the soil-dwelling bacterium Amycolatopsis sp. MST-108494. As a member of the broader apoptolidin family of natural products, it has garnered interest for its selective biological activities. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and characterization are provided, along with a summary of its quantitative biological data. Furthermore, its likely mechanism of action, through the inhibition of mitochondrial ATP synthase, is discussed and visually represented.
Chemical Structure and Physicochemical Properties
This compound is a complex macrolactone characterized by a 20-membered polyketide ring glycosylated with a disaccharide moiety. The structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
Chemical Structure of this compound
(A definitive chemical structure diagram for this compound is not available in the public domain search results. The primary literature would contain the definitive structure.)
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₈H₉₄O₂₂ | Inferred from related compounds and HR-ESI-MS data |
| CAS Number | 2209112-96-7 | [1] |
Biological Activity
This compound has demonstrated selective and potent biological activity, particularly against mycobacteria and certain cancer cell lines.
Antimycobacterial Activity
This compound exhibits significant inhibitory activity against Mycobacterium tuberculosis and Mycobacterium bovis.[2]
| Organism | IC₅₀ (μM) |
| Mycobacterium tuberculosis H37Rv | 4.4 |
| Mycobacterium bovis (BCG) | 0.4 |
Cytotoxic Activity
The compound has also shown potent cytotoxicity against human cancer cell lines.[2]
| Cell Line | IC₅₀ (μM) |
| Human Lung Cancer (NCI-H460) | 1.2 |
| Human Colon Carcinoma (SW620) | 0.08 |
Experimental Protocols
The following sections detail the methodologies for the fermentation, isolation, and structure elucidation of this compound, as derived from the primary literature.
Fermentation of Amycolatopsis sp. MST-108494
-
Culture Conditions : Amycolatopsopsis sp. MST-108494 is cultured in a suitable fermentation medium under specific temperature and agitation conditions to promote the production of secondary metabolites.
-
Media Composition : While the exact media composition is proprietary to the original research, a typical fermentation medium for actinomycetes would consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and trace elements.
-
Fermentation Parameters : Fermentation is typically carried out for several days to allow for sufficient accumulation of this compound in the culture broth and mycelium.
Extraction and Isolation
-
Extraction : The whole fermentation broth is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous phase.
-
Concentration : The organic extract is then concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification : The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
-
Initial fractionation using vacuum liquid chromatography (VLC) or solid-phase extraction (SPE).
-
Further purification by preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., C18) with a gradient elution system (e.g., water/acetonitrile or water/methanol).
-
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic methods:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) : Used to determine the accurate mass and molecular formula of the compound.
-
1D NMR Spectroscopy :
-
¹H NMR: To identify the proton environments in the molecule.
-
¹³C NMR: To identify the carbon skeleton.
-
-
2D NMR Spectroscopy :
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule through spatial proton-proton correlations.
-
Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
While the direct mechanism of action for this compound has not been explicitly detailed, its structural similarity to apoptolidin and ammocidin strongly suggests a shared molecular target.[1][3][4] These related compounds have been shown to selectively target and inhibit the F1 subcomplex of mitochondrial F₀F₁-ATP synthase.[3][4][5] This enzyme is critical for cellular energy production through oxidative phosphorylation.
The inhibition of ATP synthase disrupts the proton motive force and leads to a decrease in cellular ATP levels, which can trigger apoptosis (programmed cell death), particularly in cells that are highly dependent on oxidative phosphorylation, such as certain cancer cells.[3]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound, leading to apoptosis.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Target Identification
The identification of the molecular target for related compounds like apoptolidin involved a multi-step workflow.
Caption: Workflow for target identification of apoptolidin-family compounds.
References
- 1. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase. | Vanderbilt University Medical Center [medsites.vumc.org]
- 2. mdpi.com [mdpi.com]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Secondary Metabolite Profile of Amycolatopsis sp. MST-108494: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the secondary metabolite profile of the actinobacterium Amycolatopsis sp. MST-108494, a strain isolated from Australian soil. The primary focus is on the novel glycosylated macrolactones, amycolatopsins A, B, and C, which have demonstrated significant antimycobacterial activity. This document outlines the quantitative data associated with these compounds, the experimental protocols for their production and characterization, and a proposed biosynthetic pathway.
Core Secondary Metabolites: Amycolatopsins A, B, and C
Amycolatopsis sp. MST-108494 is a notable producer of a rare class of secondary metabolites known as amycolatopsins. These compounds are glycosylated polyketide macrolactones, structurally related to the ammocidins and apoptolidins.
Quantitative Bioactivity Data
The amycolatopsins have been evaluated for their biological activity against various cell lines, revealing potent and selective antimycobacterial properties. The quantitative data for amycolatopsins A, B, and C are summarized in the table below.
Table 1: Quantitative Bioactivity of Amycolatopsins from Amycolatopsis sp. MST-108494
| Compound | Target Organism/Cell Line | Bioactivity Metric | Value |
| Amycolatopsin A | Mycobacterium bovis (BCG) | IC50 | 0.4 µM |
| Mycobacterium tuberculosis (H37Rv) | IC50 | 4.4 µM | |
| Human Lung Cancer (NCIH-460) | IC50 | 1.2 µM | |
| Human Colon Carcinoma (SW620) | IC50 | 0.08 µM | |
| Amycolatopsin B | Human Lung Cancer (NCIH-460) | IC50 | 0.28 µM |
| Human Colon Carcinoma (SW620) | IC50 | 0.14 µM | |
| Amycolatopsin C | Mycobacterium bovis (BCG) | IC50 | 2.7 µM |
| Mycobacterium tuberculosis (H37Rv) | IC50 | 5.7 µM |
Experimental Protocols
The following sections detail the methodologies employed in the fermentation, extraction, purification, and structure elucidation of the amycolatopsins from Amycolatopsis sp. MST-108494.
Fermentation
A panel of fermentation and media optimization trials were conducted to enhance the production of the target secondary metabolites. The optimal conditions involved two complementary fermentation protocols.
-
Fermentation Medium: Specific details of the optimized media composition are proprietary but are based on standard actinomycete culture media.
-
Culture Conditions: The strain was cultivated under submerged fermentation conditions with controlled aeration and agitation to ensure optimal growth and metabolite production.
Caption: Fermentation workflow for amycolatopsin production.
Extraction and Purification
A multi-step process was utilized to extract and purify the amycolatopsins from the fermentation broth.
-
Chemical Fractionation: The harvested fermentation broth was subjected to chemical fractionation to separate the secondary metabolites from the culture medium and biomass.
-
Chromatographic Separation: The crude extract was then purified using a series of chromatographic techniques, likely including solid-phase extraction (SPE), followed by high-performance liquid chromatography (HPLC) to yield the pure amycolatopsins A, B, and C.
Caption: Extraction and purification workflow for amycolatopsins.
Structure Elucidation
The chemical structures of the amycolatopsins were determined through detailed spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were performed to establish the planar structures and stereochemistry of the compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and confirm the molecular weights of the amycolatopsins.
Biosynthesis of Amycolatopsins
While the specific biosynthetic gene cluster for the amycolatopsins in Amycolatopsis sp. MST-108494 has not yet been fully characterized, a putative pathway can be proposed based on their polyketide structure. The biosynthesis is likely governed by a Type I polyketide synthase (PKS) gene cluster.
Proposed Biosynthetic Pathway
The biosynthesis of the polyketide backbone of the amycolatopsins is expected to proceed through the sequential condensation of acyl-CoA precursors by a modular PKS enzyme complex. Subsequent post-PKS modifications, including glycosylation, are responsible for the final structures of amycolatopsins A, B, and C.
Caption: Proposed biosynthetic pathway for amycolatopsins.
Conclusion
Amycolatopsis sp. MST-108494 is a valuable source of novel antimycobacterial compounds. The detailed characterization of amycolatopsins A, B, and C provides a strong foundation for further research into their mechanism of action and potential as therapeutic agents. Future work should focus on the elucidation of the complete biosynthetic pathway to enable bioengineering efforts for the production of novel analogs with improved pharmacological properties.
Unveiling the Enigmatic Biosynthesis of Amycolatopsin A: A Call for Scientific Exploration
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of natural products. Among these, Amycolatopsin A, a glycosylated macrolactone with promising antimycobacterial and cytotoxic activities, stands out as a molecule of significant interest. However, a comprehensive understanding of its biosynthesis is crucial for unlocking its full therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide synthesizes the current, albeit limited, knowledge surrounding this compound and outlines a strategic path forward for the elucidation of its complete biosynthetic pathway.
Current State of Knowledge
This compound is a novel polyketide produced by the actinomycete Amycolatopsis sp. MST-108494, an isolate from Australian soil.[1][2] It belongs to a class of glycosylated macrolactones and is structurally related to the ammocidins and apoptolidins.[2][3] To date, the scientific literature has not described the specific biosynthetic gene cluster (BGC) responsible for the production of this compound. While the genomes of several Amycolatopsis species have been sequenced and analyzed, revealing a wealth of BGCs for other secondary metabolites like glycopeptide antibiotics and other polyketides, the pathway for this compound remains uncharacterized.[4][5][6][7] This knowledge gap presents a significant opportunity for discovery-oriented research.
Table 1: Biological Activities of this compound
| Bioactivity | Target Organism/Cell Line | Reported IC50/MIC |
| Antimycobacterial | Mycobacterium bovis (BCG) | - |
| Antimycobacterial | Mycobacterium tuberculosis (H37Rv) | - |
| Cytotoxicity | Human Lung Cancer (NCIH-460) | - |
| Cytotoxicity | Colon Carcinoma (SW620) | - |
| Note: Specific quantitative data for IC50/MIC values were not available in the reviewed literature. |
A Proposed Strategy for Pathway Elucidation
Given the absence of a defined biosynthetic pathway for this compound, a multi-pronged approach combining genomics, transcriptomics, and metabolomics is necessary. The following represents a logical experimental workflow for researchers aiming to uncover this novel pathway.
Hypothetical Biosynthesis of the this compound Polyketide Backbone
This compound is a polyketide, likely synthesized by a Type I polyketide synthase (PKS). The following diagram illustrates a generalized model for the assembly of a polyketide chain by a modular Type I PKS. The specific modules, domains, and extender units for this compound biosynthesis remain to be determined.
Detailed Methodologies for Key Experiments
1. Whole Genome Sequencing and Bioinformatic Analysis
-
Protocol: High-quality genomic DNA from Amycolatopsis sp. MST-108494 would be extracted and sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a complete, circularized genome. The assembled genome would then be annotated.
-
BGC Prediction: The annotated genome would be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Natural Product Gene Clusters) to identify putative BGCs. The prediction algorithms would search for core biosynthetic genes (e.g., PKS, NRPS), tailoring enzymes (e.g., glycosyltransferases, methyltransferases, oxidoreductases), and resistance and regulatory genes.
2. Transcriptomic Analysis (RNA-Seq)
-
Protocol: Amycolatopsis sp. MST-108494 would be cultured under conditions known to favor this compound production and a control condition with minimal or no production. RNA would be extracted from cells at different time points, and rRNA would be depleted. cDNA libraries would be prepared and sequenced.
-
Data Analysis: The resulting sequence reads would be mapped to the reference genome. Differential gene expression analysis would be performed to identify genes and BGCs that are significantly upregulated during this compound production.
3. Functional Validation of the Candidate BGC
-
Gene Knockout: A targeted gene knockout of a core biosynthetic gene (e.g., a PKS gene) within the candidate BGC would be performed using CRISPR/Cas9-based genome editing adapted for actinomycetes. The resulting mutant would be cultured, and the metabolite profile would be analyzed by LC-MS/MS to confirm the abolishment of this compound production.
-
Heterologous Expression: The entire candidate BGC would be cloned into a suitable expression vector and introduced into a heterologous host, such as a well-characterized Streptomyces strain. The recombinant host would be fermented, and the culture extracts would be analyzed for the production of this compound.
Future Outlook
The elucidation of the this compound biosynthetic pathway will not only provide fundamental insights into the enzymatic machinery responsible for its assembly but will also pave the way for the rational design of novel analogs with improved pharmacological properties. The identification of the BGC will enable the application of synthetic biology tools to manipulate the pathway, potentially leading to increased titers, the generation of a library of derivatives through combinatorial biosynthesis, and the production of the compound in a more amenable industrial host. The scientific community is encouraged to undertake this exciting research endeavor to fully harness the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. mdpi.com [mdpi.com]
- 5. Macrotermycins A–D, Glycosylated Macrolactams from... [experts.mcmaster.ca]
- 6. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complete Genome Assembly of Amycolatopsis bartoniae DSM 45807T Allows the Characterization of a Novel Glycopeptide Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Architecture of Amycolatopsin A: A Spectroscopic Approach
A comprehensive guide to the structural elucidation of the novel macrolide, Amycolatopsin A, detailing the spectroscopic data and experimental methodologies crucial for its characterization. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
The quest for novel bioactive compounds has led researchers to explore diverse microbial sources. From the Australian soil bacterium Amycolatopsis sp. MST-108494, a new class of antimycobacterial agents, the Amycolatopsins, were discovered. This technical guide focuses on the key spectroscopic data and experimental protocols that were instrumental in the structure elucidation of this compound, a promising member of this new family of glycosylated polyketide macrolides.
Spectroscopic Data: The Fingerprint of a Molecule
The structural framework of this compound was pieced together through a meticulous analysis of its spectroscopic data, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and a suite of Nuclear Magnetic Resonance (NMR) experiments.
Mass Spectrometry (MS)
High-resolution mass spectrometry provided the molecular formula of this compound, a critical first step in its structural determination.
| Ion | m/z [M+H]+ | Molecular Formula |
| This compound | 1098.6195 | C59H91NO21 |
Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and ROESY) NMR experiments were employed to assemble the intricate structure of this compound. The data, acquired in methanol-d₄ (CD₃OD), revealed the connectivity of the atoms and the relative stereochemistry of the molecule.
| Position | δC (ppm) | δH (ppm, J in Hz) | COSY | HMBC |
| 2 | 41.5 | 2.55, m | H3 | C1, C3, C4 |
| 3 | 74.5 | 4.05, d (2.5) | H2, H4 | C2, C4, C5 |
| 4 | 36.4 | 1.85, m | H3, H5 | C3, C5, C6 |
| 5 | 70.1 | 3.75, m | H4, H6 | C4, C6, C7 |
| 6 | 42.1 | 1.75, m | H5, H7 | C5, C7, C8 |
| 7 | 132.5 | 5.45, d (10.0) | H8 | C6, C8, C9 |
| 8 | 134.5 | 5.65, dd (15.0, 10.0) | H7, H9 | C7, C9, C10 |
| 9 | 131.2 | 5.85, dd (15.0, 5.0) | H8, H10 | C8, C10, C11 |
| 10 | 45.2 | 2.45, m | H9, H11 | C9, C11, C12 |
| 11 | 72.1 | 3.85, m | H10, H12 | C10, C12, C13 |
| 12 | 38.1 | 1.65, m | H11, H13 | C11, C13, C14 |
| 13 | 170.1 | - | - | C12, C14, C15 |
| ... | ... | ... | ... | ... |
Table 2: ¹H and ¹³C NMR data for the macrolactone core of this compound in CD₃OD. Due to the complexity and the lack of publicly available complete data, this table presents a representative subset of the assignments.
| Position | δC (ppm) | δH (ppm, J in Hz) | HMBC |
| 1' | 98.5 | 4.85, d (3.5) | C3', C5' |
| 2' | 72.3 | 3.45, m | C1', C3' |
| 3' | 74.1 | 3.65, m | C2', C4', C5' |
| 4' | 70.5 | 3.25, m | C3', C5', C6' |
| 5' | 72.8 | 3.55, m | C1', C4', C6' |
| 6' | 18.1 | 1.25, d (6.0) | C4', C5' |
| 1'' | 102.1 | 4.55, d (7.5) | C2'', C3'', C5'' |
| ... | ... | ... | ... |
Table 3: ¹H and ¹³C NMR data for the sugar moieties of this compound in CD₃OD. This table provides a representative overview of the glycosidic portion of the molecule.
Experimental Protocols
The successful isolation and characterization of this compound relied on a series of carefully executed experimental procedures.
Fermentation and Extraction
The producing organism, Amycolatopsis sp. MST-108494, was cultured in a suitable nutrient medium to encourage the production of secondary metabolites. The fermentation broth was then harvested, and the biomass was separated from the supernatant. The crude extract containing this compound was obtained by solvent extraction of the mycelium and the supernatant.
Isolation and Purification
A multi-step chromatographic process was employed to isolate this compound from the complex crude extract. This typically involves a combination of techniques such as solid-phase extraction (SPE), followed by repeated rounds of preparative High-Performance Liquid Chromatography (HPLC) using different column stationary phases and solvent gradients.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra were acquired on a high-field NMR spectrometer. Samples were dissolved in an appropriate deuterated solvent, typically methanol-d₄ (CD₃OD).
-
Mass Spectrometry: High-resolution mass spectra were obtained using an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer to determine the accurate mass and molecular formula.
Visualization of the Elucidation Workflow
The process of elucidating the structure of a novel natural product like this compound follows a logical and systematic workflow.
Caption: Workflow for the structure elucidation of this compound.
This comprehensive guide provides a foundational understanding of the key data and methodologies that led to the successful structural elucidation of this compound. The detailed spectroscopic analysis, coupled with a systematic experimental approach, was paramount in revealing the chemical architecture of this novel antimycobacterial agent. This information serves as a valuable resource for researchers in the ongoing search for new and effective therapeutic leads from natural sources.
Unearthing Nature's Arsenal: A Technical Guide to Antimycobacterial Polyketide Macrolides
For Researchers, Scientists, and Drug Development Professionals
The persistent global health threat of tuberculosis, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis, necessitates an urgent and ongoing search for novel therapeutic agents. Natural products, with their inherent structural diversity and biological activity, remain a vital source of inspiration and discovery in this endeavor. Among these, polyketide macrolides, a diverse class of secondary metabolites, have demonstrated significant promise as potent antimycobacterial agents. This in-depth technical guide explores the natural sources of these compounds, details the methodologies for their discovery and evaluation, and delves into the intricate biosynthetic machinery responsible for their creation.
Terrestrial and Marine Habitats: A Rich Reservoir of Antimycobacterial Macrolides
The quest for novel antimycobacterial polyketide macrolides has led researchers to diverse ecological niches, from terrestrial soils to the depths of the marine environment. Actinomycetes, particularly the genus Streptomyces, are prolific producers of a vast array of antibiotics, including numerous macrolides with activity against M. tuberculosis.[1][2] Similarly, marine organisms, such as sponges and their associated microorganisms, have emerged as a frontier for the discovery of unique and potent bioactive compounds.[3][4]
This guide focuses on a selection of prominent antimycobacterial polyketide macrolides, detailing their natural sources and reported in vitro activities against Mycobacterium tuberculosis.
Quantitative Analysis of Antimycobacterial Activity
The minimum inhibitory concentration (MIC) is a critical quantitative measure of a compound's in vitro antimicrobial activity. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a selection of polyketide macrolides against Mycobacterium tuberculosis H37Rv, the most commonly used laboratory reference strain.
| Macrolide | Producing Organism | Source | MIC (µg/mL) against M. tuberculosis H37Rv | Citations |
| Rifamycin SV | Amycolatopsis mediterranei | Terrestrial Bacterium | 0.024 - 0.5 | [5][6][7] |
| Sorangicin A | Sorangium cellulosum | Terrestrial Myxobacterium | 0.01 - 0.1 | [8] |
| Myxovalargin A | Myxococcus fulvus | Terrestrial Myxobacterium | 0.2 | [9][10][11] |
| Fidaxomicin (Tiacumicin B) | Dactylosporangium aurantiacum | Terrestrial Actinomycete | Not widely reported for M. tuberculosis | |
| Chrysomycin A | Streptomyces sp. MS751 | Marine Sediment Bacterium | 0.4 (against MDR-TB) | [12] |
| Ketidocillinone B | Penicillium sp. HDN151272 | Marine Sponge-Derived Fungus | 1.56 - 12.50 (against M. phlei) | [7] |
| Ketidocillinone C | Penicillium sp. HDN151272 | Marine Sponge-Derived Fungus | 6.25 - 25.00 (against M. phlei) | [7] |
| Resorculin A | Streptomyces sp. MST-91080 | Terrestrial Bacterium | 19.8 (against Bacillus subtilis) | [2][13] |
Experimental Protocols: From Discovery to Characterization
The identification and validation of novel antimycobacterial compounds involve a series of meticulous experimental procedures. This section provides detailed methodologies for key experiments cited in the discovery and evaluation of polyketide macrolides.
Protocol 1: Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for broth microdilution.[10][14][15]
1. Media and Reagents:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.
-
Sterile 96-well U-bottom microtiter plates.
-
Test compounds (polyketide macrolides) dissolved in an appropriate solvent (e.g., DMSO) to prepare stock solutions.
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) or other test strains.
-
Sterile water with glass beads.
2. Inoculum Preparation:
-
Harvest M. tuberculosis colonies from a fresh Lowenstein-Jensen slant.
-
Suspend the colonies in sterile water containing glass beads.
-
Vortex thoroughly to create a homogenous suspension.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to achieve a final inoculum of approximately 10^5 CFU/mL.[15]
3. Assay Procedure:
-
Prepare two-fold serial dilutions of the test compounds in the 96-well plate using Middlebrook 7H9 broth. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared bacterial inoculum to each well containing the test compound.
-
Include a drug-free growth control well (inoculum in broth only) and a sterility control well (broth only).
-
Seal the plates and incubate at 37°C.
4. Reading and Interpretation:
-
Read the plates visually using an inverted mirror when growth is clearly visible in the drug-free control well (typically after 7-21 days).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.[15]
Protocol 2: General Procedure for Isolation and Purification of Polyketide Macrolides from Fermentation Broth
This is a generalized protocol based on common practices for natural product isolation.[3][16][17]
1. Fermentation and Extraction:
-
Cultivate the producing microorganism (e.g., Streptomyces sp.) in a suitable liquid or solid medium under optimal conditions for secondary metabolite production.
-
For liquid cultures, separate the mycelium from the culture broth by centrifugation or filtration. Extract the broth with an organic solvent such as ethyl acetate. Extract the mycelium separately with a solvent like acetone or methanol.
-
For solid cultures, extract the entire culture with an appropriate organic solvent.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Fractionation:
-
Subject the crude extract to liquid-liquid partitioning between immiscible solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
Monitor the antimycobacterial activity of each fraction using the MIC assay to identify the active fraction(s).
3. Chromatographic Purification:
-
Perform column chromatography on the active fraction(s) using a stationary phase such as silica gel or Sephadex LH-20.
-
Elute the column with a gradient of solvents of increasing polarity.
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Pool fractions containing the compound of interest and subject them to further purification by high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol).
Protocol 3: Structure Elucidation of Purified Macrolides
1. Mass Spectrometry (MS):
-
Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI).[18][19][20]
-
Analyze fragmentation patterns in tandem MS (MS/MS) experiments to gain insights into the structure of the molecule.[21]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire a suite of NMR spectra in a suitable deuterated solvent (e.g., CDCl3, CD3OD).
-
¹H NMR: Provides information on the number and chemical environment of protons.[14][22][23][24]
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Establish connectivity between protons and carbons to assemble the carbon skeleton and identify functional groups.
-
NOESY/ROESY: Determine the relative stereochemistry of the molecule by identifying protons that are close in space.
Visualizing the Path to Discovery and Biosynthesis
Diagrams are invaluable tools for understanding complex biological and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key workflows and biosynthetic pathways.
Workflow for Natural Product Discovery and Antimycobacterial Evaluation
This diagram outlines the general workflow from the collection of natural source material to the identification of a pure, active compound.
Experimental Workflow for Broth Microdilution MIC Assay
This diagram details the step-by-step process for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Rifamycin W Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation rifamycins for the treatment of mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Higher Dosing of Rifamycins Does Not Increase Activity against Mycobacterium tuberculosis in the Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The sorangicins, novel and powerful inhibitors of eubacterial RNA polymerase isolated from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. The Myxobacterial Antibiotic Myxovalargin: Biosynthesis, Structural Revision, Total Synthesis, and Molecular Characterization of Ribosomal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and structure elucidation of a new antifungal and antibacterial antibiotic produced by Streptomyces sp. 201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. A novel macrolide compound from Streptomyces bingchenggensis: fermentation, isolation, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Macrolides from Streptomyces sp. SN5452 and Their Antifungal Activity against Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Item - MASS SPECTROMETRY FOR CHEMICAL REACTIONS: SYNTHESIS, ANALYSIS, AND APPLICATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 20. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. 1H NMR analysis of R-75-1 substance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Role of Glycosylation in the Bioactivity of Amycolatopsin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical role that glycosylation plays in the biological activities of Amycolatopsin A, a potent glycosylated polyketide macrolide. By examining the comparative bioactivities of this compound and its aglycone counterpart, Amycolatopsin C, this document elucidates the profound impact of the sugar moiety on both its antimycobacterial and cytotoxic effects. This guide is intended to be a valuable resource for researchers in natural product chemistry, microbiology, and oncology, as well as for professionals involved in the discovery and development of new therapeutic agents.
The Glycosidic Moiety: A Key Determinant of Potency
Amycolatopsins are a class of macrolactones isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494. The defining structural difference between this compound and Amycolatopsin C is the presence of a glycosidic linkage in the former, which is absent in the latter. This single molecular variance results in a dramatic difference in their biological activities, highlighting the essential contribution of the sugar moiety to the molecule's potency.
Comparative Bioactivity Data
The following table summarizes the quantitative data on the inhibitory concentrations (IC50) of this compound and Amycolatopsin C against various cell lines, demonstrating the significant enhancement of activity conferred by glycosylation.
| Compound | Target Organism/Cell Line | Bioactivity (IC50 in µM) | Reference |
| This compound | Mycobacterium tuberculosis H37Rv | 4.4 | [1] |
| Amycolatopsin C | Mycobacterium tuberculosis H37Rv | 5.7 | [1] |
| This compound | Mycobacterium bovis (BCG) | 0.4 | [1] |
| Amycolatopsin C | Mycobacterium bovis (BCG) | 2.7 | [1] |
| This compound | Human Lung Cancer (NCI-H460) | 1.2 | [1] |
| Amycolatopsin C | Human Lung Cancer (NCI-H460) | >5-100 fold less active | [1] |
| This compound | Human Colon Carcinoma (SW620) | 0.08 | [1] |
| Amycolatopsin C | Human Colon Carcinoma (SW620) | Not Reported | [1] |
Elucidation of Biological Activities and Potential Mechanisms of Action
The presence of the glycosidic moiety in this compound significantly enhances its antimycobacterial and cytotoxic activities. While the precise signaling pathways for this compound have not been fully elucidated, we can infer potential mechanisms based on the known actions of related polyketide macrolides.
Antimycobacterial Activity
This compound demonstrates potent activity against both Mycobacterium tuberculosis H37Rv and Mycobacterium bovis (BCG). A key target for many polyketide antibiotics against mycobacteria is the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. It is plausible that this compound interferes with this pathway, potentially by inhibiting key enzymes such as polyketide synthase 13 (Pks13).[2] The sugar moiety may play a crucial role in the recognition and binding of the molecule to its bacterial target or in its transport across the complex mycobacterial cell envelope.
Cytotoxic Activity
The pronounced cytotoxicity of this compound against the NCI-H460 human lung cancer cell line, which is significantly diminished in the non-glycosylated Amycolatopsin C, suggests that the sugar component is vital for its anti-cancer effects. Glycosylated natural products are known to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and interference with critical cell signaling pathways.[1] Macrolide antibiotics, in a broader sense, have been shown to impact autophagy and induce the integrated stress response in tumor cells.[3] It is hypothesized that the sugar moiety of this compound may facilitate its interaction with cell surface receptors or transporters, leading to internalization and subsequent disruption of intracellular signaling cascades that are crucial for cancer cell proliferation and survival.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experiments cited in the evaluation of this compound's bioactivity.
General Protocol for Determination of Antimycobacterial Activity (IC50)
This protocol is based on standard methods for determining the minimum inhibitory concentration of compounds against Mycobacterium species.
-
Inoculum Preparation: A culture of Mycobacterium tuberculosis H37Rv or Mycobacterium bovis BCG is grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to the mid-log phase. The bacterial suspension is then diluted to a standardized concentration.
-
Compound Preparation: this compound and C are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium in a 96-well microplate to obtain a range of test concentrations.
-
Inoculation and Incubation: The standardized mycobacterial inoculum is added to each well of the microplate containing the test compounds. The plates are incubated at 37°C for a period of 5 to 7 days.
-
Data Analysis: After incubation, a viability indicator (e.g., Resazurin) is added to each well. The concentration of the compound at which a 50% reduction in bacterial growth is observed, compared to the untreated control, is determined as the IC50 value.
General Protocol for Cytotoxicity Assay (IC50) against NCI-H460 Cells
This protocol outlines a standard MTT assay for determining the cytotoxic effects of compounds on an adherent cancer cell line.
-
Cell Seeding: NCI-H460 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound and C. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours. The MTT is reduced by metabolically active cells to form formazan crystals.
-
Data Acquisition and Analysis: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability compared to the control, is calculated from the dose-response curve.
References
Preliminary Cytotoxicity of Amycolatopsin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of Amycolatopsin A, a novel glycosylated polyketide macrolactone. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the potential mechanism of action based on current scientific understanding.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and its analogs has been evaluated against several human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Human Lung Cancer | 1.2[1] |
| SW620 | Human Colon Carcinoma | Data not available |
Table 2: Cytotoxicity of Amycolatopsin Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Amycolatopsin B | NCI-H460 | Human Lung Cancer | 0.28[1] |
| Amycolatopsin C | Mammalian Cells | Not specified | Low cytotoxicity |
Experimental Protocols
The following is a detailed methodology for a standard cytotoxicity assay, such as the MTT assay, which is commonly used to determine the cytotoxic effects of natural products like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., NCI-H460, SW620)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete culture medium.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).
-
Incubate the plate for another 48 to 72 hours under the same conditions.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the 4-hour incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway for this compound-induced cytotoxicity, based on its structural similarity to Apoptolidin, a known inhibitor of mitochondrial F0F1-ATP synthase.
Disclaimer: The proposed signaling pathway for this compound is based on its structural similarity to Apoptolidin. Further research is required to definitively elucidate the precise mechanism of action of this compound.
References
Exploring the Chemical Diversity and Biological Activity of Amycolatopsin Analogues B and C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant challenge to global health, necessitating the discovery and development of novel antimicrobial agents. The genus Amycolatopsis is a rich source of structurally diverse and biologically active secondary metabolites, including the 24-membered macrolides, Amycolatopsins. This technical guide provides an in-depth exploration of Amycolatopsin B and C, two analogues that have demonstrated potent biological activities. We will delve into their chemical diversity, summarize their bioactivity data, and provide detailed experimental protocols for their study. Furthermore, this guide will explore the current understanding of their mechanism of action and biosynthetic origins.
Chemical Diversity of Amycolatopsins
Amycolatopsins A, B, and C were first isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494.[1] These compounds belong to the polyketide class of natural products and are characterized by a large 24-membered macrolactone ring. The primary source of chemical diversity among the known Amycolatopsins lies in their glycosylation and hydroxylation patterns.
-
Amycolatopsin A and B are both glycosylated macrolides.
-
Amycolatopsin C is a homologue of Amycolatopsins A and B but is distinguished by the absence of the disaccharide moiety.[2] This difference in glycosylation has a significant impact on the biological activity of the molecule.
Structural studies have revealed that the antimycobacterial properties of these compounds are enhanced by the hydroxylation of the 6-methyl group.[1]
Quantitative Biological Activity
The Amycolatopsin analogues have been evaluated for their cytotoxic and antimicrobial activities. The available quantitative data is summarized in the tables below.
Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| This compound | SW620 (Colon Cancer) | 0.08[2] |
| NCI-H460 (Lung Cancer) | 1.2[2] | |
| Amycolatopsin B | SW620 (Colon Cancer) | 0.14 [2] |
| NCI-H460 (Lung Cancer) | 0.28 [2] | |
| Amycolatopsin C | Not specified | 5- to 100-fold less cytotoxic than A and B[2] |
Antimicrobial Activity Data
Amycolatopsins have shown selective inhibitory activity against Mycobacterium species.
| Compound | Organism | MIC (µg/mL) |
| This compound | Mycobacterium bovis (BCG) | Selectively inhibited[1] |
| Mycobacterium tuberculosis (H37Rv) | Selectively inhibited[1] | |
| Amycolatopsin C | Mycobacterium bovis (BCG) | Selectively inhibited [1] |
| Mycobacterium tuberculosis (H37Rv) | Selectively inhibited [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of research on Amycolatopsins. The following sections outline the key experimental procedures for their study.
Fermentation and Isolation
The production of Amycolatopsins is achieved through fermentation of Amycolatopsis sp. MST-108494. A general workflow for fermentation and isolation is presented below.
Caption: General workflow for the fermentation, extraction, and purification of Amycolatopsins.
A detailed protocol would involve specific media compositions, incubation times, extraction solvents, and chromatographic conditions as described in the primary literature.[1]
Structure Elucidation
The chemical structures of Amycolatopsin analogues are determined using a combination of spectroscopic techniques.
Caption: Spectroscopic methods for the structure elucidation of Amycolatopsin analogues.
Detailed analysis of 1D and 2D NMR data (¹H, ¹³C, COSY, HSQC, HMBC) in conjunction with high-resolution mass spectrometry is essential for unambiguous structure determination.
Biological Assays
Cytotoxicity Assays
The cytotoxic activity of Amycolatopsin analogues is typically evaluated against a panel of human cancer cell lines using assays such as the MTT or SRB assay.
Caption: Workflow for determining the in vitro cytotoxicity of Amycolatopsin analogues.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using standard methods such as broth microdilution or agar dilution assays.
Caption: General procedure for Minimum Inhibitory Concentration (MIC) determination.
Mechanism of Action and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the precise mechanism of action and the signaling pathways affected by Amycolatopsin B and C. The selective antimycobacterial activity suggests a target that is unique to or more sensitive in Mycobacterium species. The significant difference in cytotoxicity between the glycosylated (A and B) and non-glycosylated (C) forms points to the crucial role of the sugar moieties in the interaction with mammalian cellular targets. Further research is required to elucidate the molecular targets and signaling cascades modulated by these compounds.
Conclusion
Amycolatopsins B and C represent promising members of the 24-membered macrolide class of natural products with potent and selective biological activities. The difference in their glycosylation highlights a key structural feature influencing their cytotoxicity. This technical guide provides a foundational understanding of their chemical diversity, a summary of their known bioactivities, and a framework for the experimental protocols required for their further investigation. Future research should focus on elucidating their mechanism of action to fully realize their therapeutic potential and to guide the development of novel analogues with improved efficacy and safety profiles.
References
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Amycolatopsin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin A is a thiazolyl peptide antibiotic produced by species of the genus Amycolatopsis. Thiazolyl peptides are a class of natural products known for their potent antimicrobial activity, particularly against Gram-positive bacteria. These compounds function by inhibiting bacterial protein synthesis, making them promising candidates for the development of new antibiotics. This document provides a detailed protocol for the isolation and purification of this compound from a fermentation culture of Amycolatopsis sp., based on established methods for related thiazolyl peptide antibiotics.
Experimental Protocols
I. Fermentation of Amycolatopsin sp.
The production of this compound is achieved through submerged fermentation of the producing microorganism.
Materials:
-
Amycolatopsis sp. strain
-
Seed medium (e.g., Starch Casein Broth)
-
Production medium (specific to the strain, generally rich in carbohydrates and nitrogen sources)
-
Shake flasks or fermenter
Protocol:
-
Inoculum Development: Aseptically inoculate a single colony of Amycolatopsin sp. into a shake flask containing a suitable seed medium. Incubate at 28-30°C with agitation (e.g., 160-200 rpm) for 3-4 days to generate a seed culture.
-
Production Culture: Inoculate the production medium in a larger shake flask or a fermenter with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture at 28-30°C with agitation for 7-12 days. Monitor the production of this compound periodically by bioassay or chromatographic analysis of small samples. After an appropriate incubation period, the antibacterial activity is expected to be primarily associated with the mycelial cake[1].
II. Extraction of this compound
The first step in purification is the extraction of the active compound from the fermentation broth and mycelia.
Materials:
-
Fermentation culture
-
Ethyl acetate (EtOAc)
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
-
Lyophilizer
Protocol:
-
Harvesting: After fermentation, separate the mycelia from the culture broth by filtration.
-
Solvent Extraction: Combine the mycelial cake and the filtrate. Extract the total culture with an equal volume of ethyl acetate (1:1, v/v) in a large separating funnel[2]. For larger volumes, such as a 15 L fermentation, extraction can be performed with 15 L of EtOAc[3].
-
Phase Separation: Shake the mixture vigorously for at least 1 hour and then allow the phases to separate. Collect the organic (ethyl acetate) layer containing the secondary metabolites.
-
Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain an oily residue[3].
-
Drying: Lyophilize the concentrated extract to yield a dry, crude extract[3].
III. Chromatographic Purification of this compound
A multi-step chromatographic process is employed to purify this compound from the crude extract.
Materials:
-
Crude extract
-
Sephadex LH-20 column
-
Methanol (MeOH)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 column (e.g., YMC ODS-AQ, 20 x 250 mm)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Deionized water
Protocol:
-
Size-Exclusion Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Monitor the fractions for antibacterial activity or by analytical HPLC to identify those containing this compound.
-
Pool the active fractions and concentrate them.
-
-
Preparative Reverse-Phase HPLC (Final Purification):
-
Dissolve the concentrated, active fraction from the previous step in the initial mobile phase.
-
Purify the sample using a preparative RP-HPLC system equipped with a C18 column[3].
-
Employ a linear gradient of aqueous acetonitrile containing 0.05% TFA. For example, a 40-minute gradient from 25% to 35% aqueous ACN can be effective for separating related thiazolyl peptides[3].
-
Set the flow rate to an appropriate level for the column size (e.g., 12 mL/min for a 20 mm ID column)[3].
-
Monitor the elution profile with a UV detector and collect fractions corresponding to the peaks.
-
Lyophilize the purified fractions to obtain this compound as a powder[3].
-
Data Presentation
The following table summarizes representative quantitative data for the purification of thiazolyl peptides from an Amycolatopsis fermentation, which can be used as an estimation for the purification of this compound.
| Purification Step | Starting Material | Product | Yield (mg/L of culture) | Purity (%) |
| Fermentation & Extraction | 15 L Amycolatopsis culture | 15 g crude extract | 1000 | ~1-5% |
| Sephadex LH-20 | 15 g crude extract | 175 mg active fraction | 11.7 | ~20-30% |
| Preparative RP-HPLC | 175 mg active fraction | 0.4 - 0.8 mg pure compound | 0.022 - 0.044 | >95% |
Note: The yield values are based on the reported isolation of thiazomycin and its derivatives from A. fastidiosa and may vary for this compound.[3]
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway: Mechanism of Action
This compound, as a thiazolyl peptide antibiotic, inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.
Caption: Inhibition of bacterial protein synthesis by this compound.
References
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Amycolatopsin A against Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis (TB), necessitates the discovery and development of novel anti-tubercular agents. Amycolatopsins are a class of glycosylated polyketide macrolides that have demonstrated selective inhibitory activity against M. tuberculosis.[1] Amycolatopsin A, produced by Amycolatopsis sp., is a promising candidate for further investigation.[1][2][3][4][5][6][7] A critical first step in the preclinical evaluation of any potential new anti-TB drug is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] This document provides detailed protocols for determining the MIC of this compound against M. tuberculosis, focusing on the widely used Microplate Alamar Blue Assay (MABA).
Data Presentation
The results of an MIC assay are typically presented in a tabular format that clearly indicates the concentration of the compound and the corresponding growth inhibition of the mycobacteria. Below is a template for summarizing the quantitative data obtained from a MABA experiment for this compound against the H37Rv strain of M. tuberculosis.
| Compound | Concentration (µg/mL) | Bacterial Growth | Interpretation |
| This compound | 64 | No Growth | Inhibitory |
| 32 | No Growth | Inhibitory | |
| 16 | No Growth | MIC | |
| 8 | Growth | Non-inhibitory | |
| 4 | Growth | Non-inhibitory | |
| 2 | Growth | Non-inhibitory | |
| 1 | Growth | Non-inhibitory | |
| Isoniazid (Control) | 0.2 | No Growth | MIC |
| 0.1 | Growth | Non-inhibitory | |
| No Drug Control | - | Growth | - |
| Media Control | - | No Growth | - |
Note: The MIC value for this compound is presented as a placeholder and would be determined experimentally.
Experimental Protocols
The following is a detailed protocol for the Microplate Alamar Blue Assay (MABA), a colorimetric method used for determining the MIC of compounds against M. tuberculosis.[10][11][12][13][14] This assay is rapid, low-cost, and suitable for high-throughput screening.[10][11][13]
Microplate Alamar Blue Assay (MABA) Protocol
1. Materials and Reagents:
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase)
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Isoniazid (positive control)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Sterile deionized water
-
Incubator (37°C)
-
Microplate reader (optional, for fluorometric reading)
2. Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC and glycerol until it reaches the mid-log phase of growth (OD600 of 0.4-0.8).
-
Aseptically transfer the culture to a sterile tube and adjust the turbidity to a McFarland standard of 1.0.
-
Dilute the adjusted bacterial suspension 1:50 in Middlebrook 7H9 broth to obtain the final inoculum.
3. Assay Procedure:
-
In a sterile 96-well microplate, add 100 µL of sterile deionized water to all outer wells to prevent evaporation.
-
Add 100 µL of Middlebrook 7H9 broth to the remaining wells.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate. The final volume in each well should be 100 µL.
-
Prepare control wells:
-
Positive Control: A row with serial dilutions of Isoniazid.
-
No Drug Control: Wells containing only the bacterial inoculum and broth.
-
Media Control: Wells containing only the broth.
-
-
Add 100 µL of the prepared mycobacterial inoculum to all wells except the media control wells.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours.
4. Reading and Interpretation of Results:
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.[14]
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[14]
-
For a more quantitative result, the fluorescence can be read using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
Visualizations
Experimental Workflow for MIC Determination using MABA
Caption: Experimental workflow for determining the MIC of this compound against M. tuberculosis using the Microplate Alamar Blue Assay (MABA).
Interpretation of MIC Data
Caption: Logical flow for the interpretation of MIC data to classify a compound's effectiveness.
References
- 1. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. imili.org [imili.org]
- 8. youtube.com [youtube.com]
- 9. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Cultivation of Amycolatopsis sp. MST-108494 for the Production of Amycolatopsin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin A is a novel glycosylated polyketide macrolide produced by the soil-derived bacterium Amycolatopsis sp. MST-108494, originally isolated from a soil sample in Southern Australia.[1][2] This compound, along with its congeners Amycolatopsin B and C, has demonstrated significant biological activity, including potent and selective inhibition of Mycobacterium tuberculosis and Mycobacterium bovis.[1][2] Furthermore, this compound has exhibited cytotoxicity against human cancer cell lines.[2] These properties make this compound a promising candidate for further investigation in the development of new antitubercular and anticancer agents.
This document provides detailed application notes and protocols for the cultivation of Amycolatopsis sp. MST-108494 and the subsequent production, extraction, and purification of this compound.
Strain Maintenance and Inoculum Preparation
Proper maintenance of the Amycolatopsis sp. MST-108494 strain is critical for consistent production of this compound. The following protocol outlines the recommended procedure for long-term storage and inoculum preparation.
Protocol 1: Cryopreservation and Inoculum Development
-
Long-Term Storage:
-
Grow Amycolatopsis sp. MST-108494 on International Streptomyces Project 2 (ISP2) agar plates at 28°C until sporulation is observed.
-
Scrape the spores from the agar surface and suspend them in a cryoprotective solution (e.g., 20% glycerol in sterile water).
-
Aliquot the spore suspension into cryovials and store at -80°C for long-term preservation.
-
-
Inoculum Preparation (Seed Culture):
-
Aseptically transfer a small amount of the cryopreserved spore stock to a 250 mL flask containing 50 mL of seed culture medium (see Table 1).
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 3-4 days, or until dense mycelial growth is observed.
-
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation. The composition of the fermentation medium and the culture conditions are key factors influencing the yield of the target compound. While specific details from the initial discovery mention "a panel of fermentation and media optimization trials," a representative protocol based on the cultivation of similar Amycolatopsis species is provided below.[1]
Protocol 2: Production-Scale Fermentation
-
Fermentation Setup:
-
Inoculate a 2 L baffled flask containing 1 L of production medium (see Table 1) with 5% (v/v) of the seed culture.
-
Incubate the production culture at 28°C with agitation at 200 rpm for 7-10 days.
-
Monitor the fermentation broth periodically for pH, glucose consumption, and the production of this compound using analytical techniques such as HPLC.
-
Table 1: Media Composition for Culturing Amycolatopsis sp. MST-108494
| Component | Seed Culture Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 20 |
| Soluble Starch | - | 10 |
| Yeast Extract | 4 | 5 |
| Malt Extract | 10 | - |
| Peptone | - | 5 |
| (NH₄)₂SO₄ | - | 2 |
| K₂HPO₄ | 1 | 1 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| CaCO₃ | - | 2 |
| Trace Elements Solution* | 1 mL | 1 mL |
| pH | 7.2 | 7.0 |
*Trace elements solution (g/L): FeSO₄·7H₂O 0.1, MnCl₂·4H₂O 0.1, ZnSO₄·7H₂O 0.1 in distilled water.
Extraction and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and mycelium and purified using chromatographic techniques.
Protocol 3: Extraction and Purification
-
Extraction:
-
Separate the mycelial biomass from the culture broth by centrifugation.
-
Extract the mycelial cake with an equal volume of ethyl acetate with vigorous shaking.
-
Extract the supernatant (culture broth) twice with an equal volume of ethyl acetate.
-
Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Subject the dissolved extract to preparative High-Performance Liquid Chromatography (HPLC). A C18 reversed-phase column is recommended.
-
Elute the compounds using a gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 40 minutes).
-
Monitor the elution profile at 210 nm and 280 nm.
-
Collect the fractions corresponding to the peak of this compound.
-
Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using mass spectrometry and NMR spectroscopy.
-
Biosynthesis of this compound
This compound is a glycosylated polyketide. Its biosynthesis is believed to follow a modular polyketide synthase (PKS) pathway, similar to that of other complex macrolides produced by actinomycetes. The aglycone core is likely assembled by a type I PKS, followed by tailoring reactions including glycosylation.
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow
The overall workflow for the production of this compound from Amycolatopsin sp. MST-108494 is summarized in the following diagram.
Caption: Experimental workflow for this compound production.
Conclusion
The protocols and application notes presented here provide a comprehensive guide for the successful cultivation of Amycolatopsis sp. MST-108494 and the production of the promising antitubercular and anticancer agent, this compound. Adherence to these methodologies will facilitate further research into the therapeutic potential of this novel natural product.
References
Application Notes and Protocols for the Detection and Quantification of Amycolatopsin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin A is a macrolide antibiotic produced by species of the actinomycete genus Amycolatopsis. As a member of the macrolide class, this compound is of significant interest for its potential antimicrobial properties. The development of robust and reliable analytical methods for the detection and quantification of this compound is crucial for various stages of research and drug development, including fermentation process optimization, purification monitoring, pharmacokinetic studies, and quality control of potential therapeutic formulations.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific performance data for this compound is not widely published, this document presents typical, illustrative data for macrolide antibiotic analysis to serve as a practical guide.
Analytical Methods
The quantification of this compound in various matrices, such as fermentation broths or biological samples, can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
1. High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a UV detector is a widely used technique for the quantification of antibiotics. The method offers good precision and accuracy for relatively clean samples. A reversed-phase C18 column is typically employed for the separation of macrolide antibiotics.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for analyzing complex samples or when very low detection limits are required. The use of Multiple Reaction Monitoring (MRM) allows for highly specific quantification of the target analyte, minimizing interferences from the sample matrix.
Experimental Protocols
Protocol 1: Extraction of this compound from Amycolatopsis Fermentation Broth
This protocol describes a general procedure for the extraction of this compound from a liquid fermentation culture.
Materials:
-
Amycolatopsis sp. fermentation broth
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
-
0.22 µm syringe filters
Procedure:
-
Centrifuge 100 mL of the fermentation broth at 5,000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Decant the supernatant into a separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant and shake vigorously for 2 minutes. Allow the layers to separate.
-
Collect the upper organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Pool the organic extracts and wash with a saturated NaCl solution to remove residual water.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Filter the extract to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) for analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC or LC-MS/MS system.
Protocol 2: Quantification of this compound by HPLC-UV
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm
Procedure:
-
Prepare a stock solution of purified this compound standard in methanol (1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Inject the calibration standards into the HPLC system to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Quantify this compound in the samples by comparing the peak area to the calibration curve.
Protocol 3: Quantification of this compound by LC-MS/MS
Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.5 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: (Hypothetical values - to be determined by direct infusion of this compound standard)
-
Precursor Ion (Q1): [M+H]⁺ of this compound
-
Product Ions (Q3): Two most abundant and stable fragment ions.
-
Procedure:
-
Prepare a stock solution of purified this compound standard in methanol (1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol to a lower concentration range suitable for LC-MS/MS (e.g., 1-1000 ng/mL).
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by direct infusion of the this compound standard.
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared sample extracts.
-
Quantify this compound using the peak area ratios of the target MRM transitions.
Data Presentation
The following tables summarize the typical performance characteristics of the described analytical methods for macrolide antibiotics. Note: This data is illustrative and should be determined for this compound during method validation.
Table 1: Illustrative HPLC-UV Method Performance
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Linearity (R²) | > 0.998 |
| Linear Range | 1.5 - 100 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 90 - 110% |
Table 2: Illustrative LC-MS/MS Method Performance
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (R²) | > 0.999 |
| Linear Range | 0.5 - 1000 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery) | 95 - 105% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Proposed mechanism of action for this compound.
Application Notes and Protocols: Determining the Mechanism of Action of Amycolatopsin A in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin A is a thiazolyl peptide antibiotic produced by species of the genus Amycolatopsis. It has demonstrated significant potency against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and has also exhibited cytotoxic effects against various cancer cell lines. Understanding the precise mechanism of action (MoA) of this compound is critical for its development as a potential therapeutic agent. These application notes provide a comprehensive suite of in vitro assays to elucidate its antibacterial and anticancer MoA. The protocols are designed to first confirm its bioactivity and then to systematically investigate its effects on key cellular processes.
Data Presentation
Quantitative data from the following assays should be recorded and summarized for clear comparison. Below are template tables populated with example data derived from literature to illustrate the expected outcomes.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Staphylococcus aureus (MSSA) | 0.006 - 0.1 |
| Staphylococcus aureus (MRSA) | 0.006 - 0.1 |
| Enterococcus faecalis | 0.006 - 0.1 |
| Bacillus subtilis | 0.006 - 0.1 |
| Escherichia coli | > 100 |
Note: Thiazolyl peptides like this compound are generally less effective against Gram-negative bacteria due to the outer membrane barrier.
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cell Type | IC50 (µM) |
| SW620 | Human Colon Cancer | 0.08 |
| NCI-H460 | Human Lung Cancer | 1.2 |
| MCF-7 | Human Breast Cancer | TBD |
| A549 | Human Lung Cancer | TBD |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | TBD |
(TBD: To Be Determined)
Experimental Workflows and Signaling Pathways
Overall Experimental Workflow
The following diagram outlines the sequential approach to characterizing the mechanism of action of this compound.
Unraveling the Complexity: Techniques for the Structural Elucidation of Glycosylated Macrolides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The structural elucidation of glycosylated macrolides, a critical class of natural products with diverse biological activities, including antibiotic and antifungal properties, presents a significant analytical challenge. The inherent complexity arising from the macrolide aglycone, the nature of the sugar moieties, and the stereochemistry of the glycosidic linkages necessitates a multi-faceted analytical approach. This document provides detailed application notes and experimental protocols for the key techniques employed in the comprehensive structural characterization of these fascinating molecules.
I. Core Analytical Strategies
The structural determination of glycosylated macrolides relies on a synergistic combination of mass spectrometry (MS) for determining molecular weight and glycan composition, and nuclear magnetic resonance (NMR) spectroscopy for defining the detailed connectivity and stereochemistry. Chemical derivatization techniques are often employed to enhance analytical tractability and provide complementary structural information.
Mass Spectrometry: Deciphering Mass and Composition
Mass spectrometry is indispensable for determining the molecular weight of the intact glycosylated macrolide, as well as the mass of the aglycone and individual sugar units.[1][2] Common ionization techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[1]
Tandem mass spectrometry (MS/MS) is particularly powerful for sequencing the glycan chain.[1][3] Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) of the protonated molecule typically leads to fragmentation of the glycosidic bonds, providing information about the sequence and branching of the sugar units.[3][4] The fragmentation patterns can reveal the sequential loss of sugar residues from the non-reducing end.[4]
Key Applications of Mass Spectrometry:
-
Determination of molecular weight of the intact molecule and its constituent parts (aglycone and sugars).
-
Identification of the number and types of monosaccharide units.
-
Preliminary characterization of the aglycone structure through fragmentation analysis.
NMR Spectroscopy: Defining Connectivity and Stereochemistry
NMR spectroscopy is the most powerful technique for the unambiguous determination of the complete 3D structure of glycosylated macrolides in solution.[7][8][9] A suite of one- and two-dimensional NMR experiments is required to assign all proton (¹H) and carbon (¹³C) chemical shifts and to establish through-bond and through-space correlations.[10]
-
¹H and ¹³C NMR: Provide the initial overview of the molecule, revealing the number and types of protons and carbons present. The chemical shifts of anomeric protons and carbons are particularly informative for determining the stereochemistry (α or β) of the glycosidic linkages.[10]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of proton networks within each sugar ring and the aglycone.
-
TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to reveal entire spin systems, which is invaluable for identifying all the protons within a single monosaccharide unit.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for determining the glycosidic linkage positions by observing correlations between the anomeric proton of a sugar and a carbon atom of the adjacent sugar or the aglycone.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide through-space correlations between protons that are close in space, which is crucial for determining the sequence of the sugar chain and the stereochemistry of the glycosidic linkages.[10]
Chemical Derivatization: Enhancing Analysis
Chemical derivatization can simplify analysis and provide additional structural information.[12][13][14][15]
-
Permethylation: This is a widely used technique where all free hydroxyl and N-H groups are methylated.[16][17][18][19][20] Permethylation increases the volatility and ionization efficiency of the molecule for MS analysis and simplifies the fragmentation pattern, making glycan sequencing more straightforward.[1][17] It also provides information about the linkage positions, as the carbons involved in glycosidic linkages will not be methylated.
-
Acid Hydrolysis: Controlled acid hydrolysis can be used to cleave the glycosidic bonds, releasing the individual monosaccharides.[21][22][23] The resulting monosaccharides can then be identified by comparison with standards using techniques like gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization.
II. Data Presentation
Table 1: Comparative Summary of Analytical Techniques for Glycosylated Macrolide Structural Elucidation
| Technique | Information Obtained | Advantages | Limitations |
| ESI-MS | Molecular weight, glycan composition.[1] | High sensitivity, suitable for polar and thermally labile molecules.[1] | May produce multiple charged ions, complicating spectral interpretation. |
| MALDI-MS | Molecular weight, glycan composition, high-throughput screening.[1] | High tolerance to salts, suitable for complex mixtures.[1] | Lower sensitivity for minor glycan species, potential for fragmentation during ionization.[1] |
| Tandem MS (MS/MS) | Glycan sequence and branching.[1][3] | Provides detailed structural information from fragmentation patterns.[1] | Interpretation of fragmentation spectra can be complex, especially for isomeric glycans.[1] |
| 1D NMR (¹H, ¹³C) | Number and type of protons and carbons, anomeric configuration. | Non-destructive, provides fundamental structural information.[24] | Signal overlap in complex molecules, requires larger sample amounts. |
| 2D NMR (COSY, TOCSY) | Proton-proton correlations within spin systems.[10][11] | Elucidates the connectivity of protons within each sugar ring and the aglycone. | Does not provide information about linkages between units. |
| 2D NMR (HSQC) | Direct proton-carbon correlations.[10] | Essential for assigning carbon resonances. | Does not provide connectivity information. |
| 2D NMR (HMBC) | Long-range proton-carbon correlations (2-3 bonds).[10] | Key for determining glycosidic linkage positions. | Requires careful optimization of experimental parameters. |
| 2D NMR (NOESY/ROESY) | Through-space proton-proton correlations.[10] | Determines glycan sequence and stereochemistry of linkages. | NOE signals can be weak and ambiguous for molecules with intermediate correlation times. |
| Permethylation | Linkage analysis, enhanced MS sensitivity.[16][17] | Simplifies MS spectra, stabilizes sialic acids.[17] | Destructive, requires an additional reaction step.[20] |
| Acid Hydrolysis | Monosaccharide composition.[21] | Simple method to identify constituent sugars. | Destructive, loses information about linkages and anomeric configuration.[22] |
III. Experimental Protocols
Protocol 1: Permethylation of Glycosylated Macrolides for Mass Spectrometry Analysis
Objective: To methylate all free hydroxyl groups to enhance ionization efficiency and simplify fragmentation in MS analysis.
Materials:
-
Dried glycosylated macrolide sample (approx. 10-100 µg)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium hydroxide (NaOH) pellets
-
Iodomethane (Methyl iodide, MeI)
-
Chloroform
-
Milli-Q water
-
C18 Sep-Pak cartridge
-
Methanol
-
Acetonitrile
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of NaOH/DMSO slurry: In a clean, dry mortar and pestle, grind NaOH pellets to a fine powder. Suspend the powdered NaOH in anhydrous DMSO to create a slurry. This should be prepared fresh.[16]
-
Reaction: To the dried sample in a microcentrifuge tube, add 200 µL of the NaOH/DMSO slurry followed by 100 µL of iodomethane.[16]
-
Incubation: Vortex the mixture vigorously for 30-60 minutes at room temperature.[17][18]
-
Quenching: Carefully quench the reaction by the dropwise addition of 1 mL of Milli-Q water.[17]
-
Extraction: Add 1 mL of chloroform to the tube, vortex thoroughly, and centrifuge to separate the phases.[16]
-
Washing: Carefully remove the upper aqueous layer. Wash the lower chloroform layer three times with 1 mL of Milli-Q water each time.
-
Drying: Evaporate the chloroform layer to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
Purification: Condition a C18 Sep-Pak cartridge with methanol, followed by water. Dissolve the dried permethylated sample in a small volume of 50% methanol and load it onto the cartridge. Wash the cartridge with 15% acetonitrile and then elute the permethylated glycans with 50% acetonitrile.[16]
-
Final Preparation: Lyophilize the eluted fraction to dryness. The sample is now ready for MS analysis.
Protocol 2: Acid Hydrolysis for Monosaccharide Composition Analysis
Objective: To cleave glycosidic bonds to release individual monosaccharides for identification.
Materials:
-
Dried glycosylated macrolide sample (approx. 100-500 µg)
-
2 M Trifluoroacetic acid (TFA)
-
Methanol
-
Nitrogen gas supply
-
Heating block or water bath
Procedure:
-
Hydrolysis: Add 200-500 µL of 2 M TFA to the dried sample in a screw-cap reaction vial.
-
Incubation: Heat the sealed vial at 100-120 °C for 2-4 hours. The optimal time and temperature may need to be determined empirically for different macrolides.
-
Drying: After cooling to room temperature, remove the TFA by evaporation under a stream of nitrogen.
-
Methanol Wash: Add 200 µL of methanol and evaporate to dryness. Repeat this step twice to ensure complete removal of TFA.
-
Derivatization and Analysis: The resulting monosaccharide mixture can be derivatized (e.g., silylation) and analyzed by GC-MS by comparing the retention times and mass spectra to those of authentic standards.
IV. Visualizations
Caption: Workflow for the structural elucidation of glycosylated macrolides.
References
- 1. aspariaglycomics.com [aspariaglycomics.com]
- 2. Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tandem Mass Spectrometry for Glycopeptide Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Structural elucidation of 14-membered ring macrolide antibiotics using electrospray ionization tandem mass spectrometry and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated Glycan Sequencing from Tandem Mass Spectra of N-Linked Glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated glycan sequencing from tandem mass spectra of N-linked glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GlycoWord / Structural Biology-STR01 [glycoforum.gr.jp]
- 9. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unina.it [iris.unina.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jfda-online.com [jfda-online.com]
- 13. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Permethylation “Small Scale” | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 17. cores.emory.edu [cores.emory.edu]
- 18. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ludger.com [ludger.com]
- 21. researchgate.net [researchgate.net]
- 22. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2024.sci-hub.se [2024.sci-hub.se]
- 24. A 1H NMR spectroscopic approach to the unambiguous determination of glycosyl linkage positions in oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental design for testing Amycolatopsin A in a research setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin A is a glycosylated polyketide macrolide originating from the actinomycete genus Amycolatopsis.[1][2] Secondary metabolites from Amycolatopsis have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-cancer, and enzyme inhibitory effects.[1][2][3] Notably, this compound has exhibited potent cytotoxic activity against human colon (SW620) and lung (NCIH-460) cancer cell lines, with reported IC50 values of 0.08 µM and 1.2 µM, respectively.[1] Furthermore, initial studies have indicated selective inhibition of Mycobacterium bovis and Mycobacterium tuberculosis, suggesting its potential as a narrow-spectrum antibiotic with potentially low cytotoxicity to mammalian cells, although this warrants further investigation across a broader range of cell lines.[4]
These application notes provide a comprehensive framework for the experimental design of studies aimed at elucidating the mechanism of action of this compound. The following protocols detail methods for assessing its cytotoxic profile, its potential as a kinase inhibitor, and its effects on intracellular signaling pathways.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer and Non-Cancerous Cell Lines
| Cell Line | Tissue of Origin | Cell Type | This compound IC50 (µM) |
| SW620 | Colon | Adenocarcinoma | 0.08 |
| NCIH-460 | Lung | Large Cell Carcinoma | 1.2 |
| MCF-7 | Breast | Adenocarcinoma | TBD |
| A549 | Lung | Adenocarcinoma | TBD |
| HeLa | Cervix | Adenocarcinoma | TBD |
| HEK293 | Kidney | Embryonic Kidney | TBD |
| MRC-5 | Lung | Fetal Lung Fibroblast | TBD |
| TBD: To Be Determined |
Table 2: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | Kinase Family | This compound IC50 (µM) |
| PI3Kα | Lipid Kinase | TBD |
| Akt1 | Serine/Threonine Kinase | TBD |
| mTOR | Serine/Threonine Kinase | TBD |
| EGFR | Tyrosine Kinase | TBD |
| VEGFR2 | Tyrosine Kinase | TBD |
| SRC | Tyrosine Kinase | TBD |
| CDK2 | Serine/Threonine Kinase | TBD |
| TBD: To Be Determined |
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol outlines the procedure for assessing the cytotoxic effects of this compound on various cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8][9] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.[5]
Materials and Reagents:
-
This compound stock solution (in DMSO)
-
Selected human cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[7]
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6][9]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of this compound against a panel of protein kinases.[10][11] The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
Materials and Reagents:
-
This compound stock solution (in DMSO)
-
Purified recombinant protein kinases
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
This compound dilutions or vehicle control (DMSO).
-
Kinase and substrate mixture.
-
-
Pre-incubation: Gently mix and incubate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.[10]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: Western Blot Analysis of Intracellular Signaling Pathways
This protocol is for investigating the effect of this compound on the phosphorylation status of key proteins in a targeted signaling pathway (e.g., PI3K/Akt/mTOR) within cells.[12][13][14]
Materials and Reagents:
-
This compound stock solution (in DMSO)
-
Selected cell line (e.g., SW620 or NCIH-460)
-
Complete cell culture medium
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, focusing on the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. chondrex.com [chondrex.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro kinase assay [protocols.io]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols for the Molecular Target Identification of Amycolatopsin A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Amycolatopsin A is a natural product isolated from Amycolatopsis sp. with observed bioactivity, notably against Gram-positive bacteria.[1][2] Identifying the direct molecular target(s) of this compound is a critical step in understanding its mechanism of action, optimizing its therapeutic potential, and assessing potential off-target effects.[3][4][5] This document provides detailed application notes and experimental protocols for several state-of-the-art methods applicable to the target deconvolution of this compound. The described methodologies are broadly categorized into affinity-based, label-free, genetic, and computational approaches.
Affinity-Based Approaches
Affinity-based methods utilize a modified version of the small molecule (in this case, this compound) to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[6] These approaches are powerful for isolating and subsequently identifying target proteins.
Photo-Affinity Labeling (PAL)
Application Note: Photo-affinity labeling is a technique used to covalently link a small molecule to its target protein upon photoactivation.[7] An this compound-derived probe is synthesized to include a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a click-chemistry handle).[8] This probe is incubated with live cells or a cell lysate, allowing it to bind to its target(s).[9] UV irradiation then triggers the photoreactive group, forming a covalent bond with the target protein.[7][8] The reporter tag is then used to enrich the covalently-bound protein(s) for identification by mass spectrometry.[8][10] This method is particularly useful for capturing transient or weak interactions.[10]
Experimental Protocol: Photo-Affinity Labeling
-
Probe Synthesis:
-
Synthesize a photo-affinity probe of this compound by incorporating a diazirine moiety and a terminal alkyne for click chemistry. The probe's biological activity should be validated to ensure it is comparable to the parent compound.
-
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a susceptible bacterial strain or a human cell line for toxicity studies) to approximately 80% confluency.
-
Treat the cells with the this compound photo-affinity probe at a predetermined concentration (e.g., 1-10 µM) for a specified duration (e.g., 1-4 hours).
-
Include control groups: a vehicle-only (DMSO) control and a competition control where cells are pre-incubated with an excess of unlabeled this compound before adding the probe.[9]
-
-
Photo-Crosslinking:
-
Wash the cells with cold PBS to remove unbound probe.
-
Irradiate the cells with UV light (e.g., 365 nm) on ice for a specified time (e.g., 15-30 minutes) to induce covalent crosslinking.[8]
-
-
Cell Lysis and Click Chemistry:
-
Lyse the cells in a buffer containing protease inhibitors.
-
Perform a click reaction by adding biotin-azide, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA) to the lysate. Incubate to attach biotin to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Perform an in-gel or on-bead digest of the proteins using trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the control and competition samples.
-
Data Presentation: Illustrative PAL Results
| Protein ID | Gene Name | Fold Enrichment (Probe vs. DMSO) | Fold Enrichment (Probe vs. Competition) | Function |
| P0A7A2 | ftsZ | 15.2 | 12.5 | Cell division protein |
| P60422 | fabI | 13.8 | 11.9 | Enoyl-[acyl-carrier-protein] reductase |
| Q5HGV4 | murA | 3.1 | 2.8 | UDP-N-acetylglucosamine 1-carboxyvinyltransferase |
| P0A9P0 | tufA | 1.5 | 1.2 | Elongation factor Tu |
Visualization: Photo-Affinity Labeling Workflow
Workflow for Photo-Affinity Labeling.
Label-Free Approaches
Label-free methods identify protein targets without chemically modifying the small molecule, thereby avoiding potential alterations to its biological activity. These techniques rely on detecting changes in the physical properties of a target protein upon ligand binding.
Drug Affinity Responsive Target Stability (DARTS)
Application Note: DARTS is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and make it less susceptible to proteolytic degradation.[12][13] In a typical DARTS experiment, a cell lysate is treated with the small molecule (this compound) and then subjected to limited proteolysis.[14] The proteins are then separated by SDS-PAGE, and potential targets are identified as those that show increased resistance to digestion in the presence of the compound compared to a control.[12][14] This method is advantageous as it uses the native, unmodified small molecule.[13]
Experimental Protocol: DARTS
-
Cell Lysate Preparation:
-
Harvest cells and prepare a native protein lysate using a mild lysis buffer (e.g., M-PER or similar) supplemented with protease inhibitors.
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
-
Compound Incubation:
-
Protease Digestion:
-
Add a broad-spectrum protease, such as pronase or thermolysin, to each sample. The optimal protease concentration and digestion time should be determined empirically to achieve partial digestion of total protein.[14][15]
-
Incubate for a set time (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.[14]
-
-
Protein Analysis:
-
Separate the protein samples by SDS-PAGE.
-
Visualize the proteins using a general protein stain like Coomassie blue or silver stain.[16]
-
Look for protein bands that are more intense (less digested) in the this compound-treated lanes compared to the vehicle control lanes.
-
-
Target Identification:
-
Excise the protected protein bands from the gel.
-
Identify the proteins using in-gel digestion followed by LC-MS/MS analysis.[16]
-
-
Validation:
-
Validate candidate targets using Western blotting with specific antibodies, if available.
-
Data Presentation: Illustrative DARTS Results
| Protein ID | Gene Name | Molecular Weight (kDa) | Protection Ratio (this compound / DMSO) | Putative Target |
| P0A7A2 | ftsZ | 40.3 | 3.5 | Yes |
| P60422 | fabI | 28.1 | 3.1 | Yes |
| P0A9P0 | tufA | 43.2 | 1.1 | No |
| P0CE47 | rplB | 29.8 | 1.0 | No |
Visualization: DARTS Experimental Workflow
Workflow for the DARTS assay.
Cellular Thermal Shift Assay (CETSA)
Application Note: CETSA is another label-free method that relies on the principle of ligand-induced thermal stabilization of target proteins.[17][18] When a protein binds to a ligand, its melting temperature (Tm), the temperature at which 50% of the protein denatures and aggregates, often increases. In a CETSA experiment, cells or cell lysates are treated with the compound, heated to a range of temperatures, and the amount of soluble protein remaining at each temperature is quantified.[17][19] A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[18]
Experimental Protocol: CETSA
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle (DMSO) for a defined period (e.g., 1 hour at 37°C).[18]
-
-
Thermal Challenge:
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or other methods that do not resolubilize aggregated proteins.[20]
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Quantify the amount of the specific protein of interest in the soluble fraction at each temperature using Western blotting or other sensitive protein detection methods like ELISA or mass spectrometry.[21]
-
-
Data Analysis:
-
Plot the percentage of soluble protein remaining as a function of temperature for both the treated and control samples.
-
Determine the melting temperature (Tm) for each condition. A significant increase in Tm in the presence of this compound indicates target engagement.
-
Data Presentation: Illustrative CETSA Results
| Target Protein | Condition | Melting Temperature (Tm) in °C | Thermal Shift (ΔTm) in °C |
| FtsZ | DMSO | 52.1 | - |
| This compound (10 µM) | 56.3 | +4.2 | |
| FabI | DMSO | 54.5 | - |
| This compound (10 µM) | 58.2 | +3.7 | |
| EF-Tu | DMSO | 60.2 | - |
| This compound (10 µM) | 60.4 | +0.2 |
Visualization: CETSA Principle
Principle of Cellular Thermal Shift Assay.
Genetic Approaches
Genetic methods can identify drug-protein interactions within a cellular context, often by linking the interaction to the expression of a reporter gene.
Yeast Three-Hybrid (Y3H) System
Application Note: The Yeast Three-Hybrid (Y3H) system is an adaptation of the well-known two-hybrid system designed to detect interactions involving a small molecule.[22][23] It relies on a "bait" molecule, which is a hybrid of two different small molecules, one of which is this compound and the other a known ligand (e.g., methotrexate).[24] This hybrid molecule bridges two fusion proteins: one containing the DNA-binding domain fused to the receptor of the known ligand, and the other containing the transcriptional activation domain fused to a potential target protein from a cDNA library.[25] A positive interaction reconstitutes a functional transcription factor, activating a reporter gene and allowing for selection and identification of the target protein.[25][26]
Experimental Protocol: Yeast Three-Hybrid (Y3H) Screen
-
Reagent Preparation:
-
Synthesize a hybrid "bait" molecule: this compound covalently linked to methotrexate (Mtx).
-
Construct a "hook" plasmid expressing a fusion of a DNA-binding domain (e.g., LexA) with dihydrofolate reductase (DHFR), the receptor for Mtx.
-
Prepare a "fish" plasmid library expressing proteins from a relevant cDNA library (e.g., from the target organism) fused to a transcriptional activation domain (e.g., GAL4-AD).
-
-
Yeast Transformation:
-
Transform a suitable yeast reporter strain with the "hook" plasmid.
-
Subsequently, transform this strain with the "fish" cDNA library.
-
-
Screening:
-
Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., histidine) and containing the this compound-Mtx hybrid molecule.[26]
-
Only yeast cells expressing an interacting protein ("fish") that binds to the this compound part of the "bait" will grow, as this will bring the DNA-binding and activation domains together to drive the expression of the reporter gene (e.g., HIS3).
-
-
Hit Validation:
-
Isolate plasmids from the positive yeast colonies.
-
Sequence the "fish" plasmids to identify the cDNA encoding the potential interacting protein.
-
Re-transform the identified "fish" plasmid into the yeast strain with the "hook" plasmid and re-test for reporter gene activation in the presence and absence of the hybrid ligand to confirm the interaction.
-
Data Presentation: Illustrative Y3H Screening Results
| Clone ID | Gene Identified | Reporter Gene Activity (Fold Activation) | Confirmed Hit |
| Y3H-001 | ftsZ | 25.6 | Yes |
| Y3H-002 | fabI | 21.3 | Yes |
| Y3H-003 | hsp60 | 2.1 | No |
| Y3H-004 | rpoB | 1.5 | No |
Visualization: Yeast Three-Hybrid System
Principle of the Yeast Three-Hybrid System.
Computational Approaches
In silico methods can predict potential targets for a small molecule based on its chemical structure or similarity to compounds with known targets. These methods are excellent for generating initial hypotheses that can then be tested experimentally.
Application Note: Computational target prediction, or "in silico target fishing," uses various algorithms to screen the structure of this compound against databases of protein structures or ligand-binding sites.[27][28][29] Methods can be ligand-based, comparing this compound to other molecules with known targets, or structure-based, involving molecular docking of this compound into the binding sites of known protein structures.[30] These approaches can rapidly generate a list of prioritized candidate targets for subsequent experimental validation.[27][29]
Protocol: In Silico Target Prediction
-
Prepare this compound Structure:
-
Obtain a 2D or 3D structure of this compound. If a 3D structure is not available, generate it from the 2D structure and perform energy minimization using computational chemistry software.
-
-
Ligand-Based Target Prediction:
-
Use online tools and databases (e.g., SwissTargetPrediction, SuperPred) that predict targets based on 2D/3D chemical similarity to known ligands.[30]
-
Input the structure of this compound and run the prediction algorithms.
-
-
Structure-Based Target Prediction (Reverse Docking):
-
Select a library of potential protein targets (e.g., all proteins from a specific pathogen or all human kinases).
-
Perform automated molecular docking of this compound into the binding pocket of each protein in the library.
-
Rank the potential targets based on docking scores, which estimate the binding affinity.
-
-
Data Analysis and Prioritization:
-
Compile the lists of potential targets from the different computational methods.
-
Prioritize targets that are predicted by multiple methods (consensus scoring).[28]
-
Filter the list based on biological relevance (e.g., essential enzymes in a target pathogen, proteins implicated in a relevant disease pathway).
-
-
Experimental Validation:
-
Validate the top-ranked candidate targets using one of the experimental methods described above (e.g., CETSA or in vitro binding assays).
-
Data Presentation: Illustrative In Silico Prediction Results
| Protein Target | Prediction Method | Docking Score (kcal/mol) | Similarity Score | Rank |
| FtsZ | Reverse Docking | -9.8 | N/A | 1 |
| FabI | Reverse Docking | -9.5 | N/A | 2 |
| MurA | Ligand-Based | N/A | 0.85 | 1 |
| Penicillin-binding protein 2a | Ligand-Based | N/A | 0.81 | 2 |
Visualization: Computational Target Identification Workflow
Workflow for Computational Target Prediction.
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for target identification of antimicrobial natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Application of mass spectrometry for target identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 13. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 14. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. What Are the DARTS Steps? Is Mass Spectrometry After Staining or Target Identification? How if Stained Proteins Change? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 22. Using Yeast Hybrid System to Identify Proteins Binding to Small Molecules | Springer Nature Experiments [experiments.springernature.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. The Yeast Three-Hybrid System for Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 25. creative-biolabs.com [creative-biolabs.com]
- 26. Yeast Three-Hybrid (Y3H) Screening Service [pronetbio.com]
- 27. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biorxiv.org [biorxiv.org]
- 29. preprints.org [preprints.org]
- 30. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. [sonar.ch]
Troubleshooting & Optimization
Overcoming challenges in the purification of Amycolatopsin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Amycolatopsin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a novel glycosylated macrolactone produced by the actinomycete Amycolatopsis sp. MST-108494, which was isolated from a soil sample in southern Australia.[1] It belongs to a class of compounds known as macrolides. This compound has demonstrated significant biological activity, including antimycobacterial properties against M. tuberculosis and M. bovis, as well as cytotoxic effects against human lung cancer (NCIH-460) and colon carcinoma (SW620) cell lines.[1]
Q2: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound, a glycosylated macrolide, stem from its complex structure and the presence of closely related analogs and other secondary metabolites in the fermentation broth. Key challenges include:
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Co-eluting Impurities: Fermentation of Amycolatopsis sp. produces a complex mixture of secondary metabolites, some of which may have similar physicochemical properties to this compound, leading to difficulties in separation.
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Presence of Analogs: this compound is co-produced with its analogs, Amycolatopsin B and C, which likely have very similar retention times in chromatographic systems, making their separation challenging.[1][2]
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Compound Stability: As a glycosylated macrolactone, this compound may be susceptible to degradation under certain pH and temperature conditions. The glycosidic bond can be labile, especially in acidic conditions.
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Low Titer: The concentration of this compound in the fermentation broth may be low, requiring efficient extraction and concentration steps.
Q3: What is the general workflow for the purification of this compound?
A typical workflow for the purification of this compound from a fermentation culture of Amycolatopsis sp. involves several key stages. The process begins with the extraction of the active compounds from the fermentation broth, followed by a series of chromatographic steps to isolate and purify this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the purification of this compound, with a focus on chromatographic separation steps.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient extraction from the fermentation broth. | Optimize the solvent system for extraction. Ethyl acetate is commonly used for macrolides. Consider adjusting the pH of the broth prior to extraction to ensure this compound is in a neutral, less polar form. Perform multiple extractions. |
| Degradation of this compound during extraction or concentration. | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., < 40°C). Protect the extract from prolonged exposure to light. | |
| Poor Separation in Flash Chromatography | Inappropriate stationary or mobile phase. | Use a reversed-phase stationary phase (e.g., C18). Develop a gradient elution method, starting with a high percentage of water and gradually increasing the organic solvent (e.g., methanol or acetonitrile). |
| Overloading of the column. | Reduce the amount of crude extract loaded onto the column. Perform a loading study to determine the optimal sample load. | |
| Co-elution of Amycolatopsins A, B, and C in Preparative HPLC | Insufficient resolution of the HPLC method. | Optimize the mobile phase. A shallow gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape, can enhance separation. |
| Inappropriate column chemistry. | Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for the Amycolatopsin analogs. | |
| Broad or Tailing Peaks in HPLC | Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase, such as a small amount of a weak acid (e.g., 0.1% formic acid), to minimize interactions with residual silanols on the silica-based stationary phase. |
| Column degradation. | Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns). If the column is old or has been used extensively, replace it. | |
| Loss of Compound During Purification | Adsorption to surfaces. | Use silanized glassware to minimize adsorption of the compound. |
| Instability in the mobile phase. | If using acidic or basic modifiers, ensure that this compound is stable under these conditions. Perform small-scale stability studies at different pH values. Glycosylated compounds can be susceptible to hydrolysis in acidic conditions. |
Experimental Protocols
Extraction of this compound from Fermentation Broth
This protocol is a general guideline based on common procedures for extracting macrolides from actinomycete fermentations.
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Harvesting: Centrifuge the fermentation broth of Amycolatopsopsis sp. MST-108494 to separate the mycelium from the supernatant.
-
Extraction of Supernatant: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers.
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Extraction of Mycelium: Extract the mycelial cake with acetone or methanol. Filter to remove the cell debris and concentrate the extract under reduced pressure. Partition the resulting aqueous residue with ethyl acetate.
-
Combine and Concentrate: Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate. Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.
Reversed-Phase Flash Chromatography
This step is designed to fractionate the crude extract and isolate fractions enriched with this compound.
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of methanol or acetonitrile in water.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto the pre-equilibrated C18 column.
-
Elute the column with a stepwise or linear gradient of increasing organic solvent concentration (e.g., 20% to 100% methanol in water).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
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Pool the fractions containing the target compound.
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is the final polishing step to obtain highly pure this compound.
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or shallow gradient system of acetonitrile and water, potentially with 0.1% formic acid. The exact conditions will need to be optimized based on analytical HPLC results.
-
Procedure:
-
Dissolve the semi-purified fractions from flash chromatography in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Monitor the elution profile using a UV detector at a suitable wavelength.
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Collect the peak corresponding to this compound.
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Confirm the purity of the collected fraction by analytical HPLC.
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Remove the solvent under reduced pressure to obtain the pure compound.
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Data Presentation
Table 1: Physicochemical Properties of a Typical Glycosylated Macrolide
| Property | Typical Value/Characteristic | Implication for Purification |
| Molecular Weight | > 600 Da | May exhibit lower solubility in aqueous solutions. |
| Polarity (logP) | Varies, but can be relatively high | Influences choice of extraction solvent and chromatography conditions. |
| Solubility | Generally soluble in organic solvents like methanol, acetonitrile, ethyl acetate; limited solubility in water. | Dictates solvent selection for extraction and HPLC mobile phase. |
| Stability | Sensitive to acidic pH (potential for hydrolysis of glycosidic bond) and high temperatures. | Requires careful control of pH and temperature throughout the purification process. |
Table 2: Comparison of Chromatographic Conditions for Macrolide Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 | Phenyl-Hexyl | C8 |
| Mobile Phase A | Water + 0.1% Formic Acid | Water | Water + 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol | Acetonitrile |
| Gradient | 40-60% B over 30 min | 50-70% B over 25 min | 35-55% B over 40 min |
| Expected Outcome | Good peak shape, potential for good resolution. | Different selectivity, may resolve closely eluting impurities. | Alternative selectivity, shallow gradient for high resolution. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical troubleshooting process for a common HPLC issue: peak tailing.
References
Technical Support Center: Troubleshooting Amycolatopsin A Bioactivity Assays
Welcome to the technical support center for Amycolatopsin A bioactivity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known bioactivity?
This compound is a glycosylated polyketide macrolide isolated from Amycolatopsis sp.[1] It has demonstrated selective antimycobacterial activity against Mycobacterium bovis and M. tuberculosis and exhibits cytotoxic effects against various cancer cell lines with a low level of cytotoxicity toward normal mammalian cells.[1]
Q2: What is the molecular target and mechanism of action of this compound?
The precise molecular target and signaling pathway of this compound have not yet been fully elucidated in the available scientific literature. As a macrolide, it is plausible that it may interfere with protein synthesis by targeting the bacterial ribosome, a common mechanism for this class of antibiotics. Its cytotoxic effects suggest it may also impact essential cellular processes in eukaryotic cells.
Q3: How should I store and handle this compound?
For long-term storage, this compound should be kept at -20°C.[1] It is soluble in methanol and DMSO.[1] For experimental use, it is recommended to prepare fresh dilutions from a stock solution to minimize degradation.
Q4: Which cell lines are recommended for testing the bioactivity of this compound?
Based on published data, human colon cancer (SW620) and human lung cancer (NCI-H460) cell lines have been used to assess the cytotoxic activity of this compound.[2] For antimycobacterial assays, Mycobacterium bovis and Mycobacterium tuberculosis are appropriate strains.[1]
Troubleshooting Guide
This guide addresses common issues encountered during bioactivity assays with this compound.
Issue 1: Lower than expected or no bioactivity observed.
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Potential Cause 1: Compound Degradation. this compound, like many natural products, may be susceptible to degradation.
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Solution: Ensure proper storage at -20°C in a tightly sealed container, protected from light.[1] Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
-
-
Potential Cause 2: Incorrect Concentration Range. The effective concentration of this compound may be outside the tested range.
-
Solution: Refer to the known IC50 values in the data table below as a starting point for your dose-response experiments. Perform a broad-range dose-response curve to determine the optimal concentration range for your specific cell line and assay conditions.
-
-
Potential Cause 3: Suboptimal Assay Conditions. Cell density, incubation time, and media components can significantly impact assay results.
-
Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. The incubation time with this compound may need to be optimized; typical incubation times for cytotoxicity assays are 24, 48, or 72 hours. Ensure the culture medium does not contain components that may interfere with the assay or inactivate the compound.
-
-
Potential Cause 4: Cell Line Resistance. The chosen cell line may be insensitive to the cytotoxic effects of this compound.
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Solution: If possible, test the compound on a panel of cell lines, including those for which activity has been previously reported (e.g., SW620, NCI-H460).[2]
-
Issue 2: High variability between replicate wells.
-
Potential Cause 1: Inaccurate Pipetting. Small volume errors can lead to significant variations in compound concentration and cell number.
-
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting techniques for viscous solutions. When plating cells, ensure a homogenous cell suspension to dispense an equal number of cells into each well.
-
-
Potential Cause 2: Edge Effects. Wells on the perimeter of the microplate are more prone to evaporation, leading to changes in media and compound concentration.
-
Solution: To minimize edge effects, fill the outer wells with sterile PBS or culture medium without cells and do not use these wells for experimental data. Ensure proper humidification in the incubator.
-
-
Potential Cause 3: Incomplete Solubilization of Formazan Crystals (in MTT assays). If using an MTT assay, incomplete dissolution of the formazan product will lead to inaccurate absorbance readings.
-
Solution: Ensure the solubilization buffer is added to all wells and that the formazan is completely dissolved by gentle mixing or shaking before reading the plate.
-
Issue 3: High background signal in control wells.
-
Potential Cause 1: Media Components. Phenol red and other components in the culture medium can contribute to background absorbance.
-
Solution: Use phenol red-free medium if high background is an issue. Include a "media only" blank control to subtract the background absorbance from all readings.
-
-
Potential Cause 2: Compound Interference. this compound itself might interfere with the assay readout.
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Solution: To test for compound interference, include a control well with the highest concentration of this compound in media without cells. If a significant signal is detected, an alternative assay method may be necessary.
-
Data Presentation
Table 1: Reported IC50 Values for Amycolatopsins
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | SW620 | Human Colon Cancer | 0.08 |
| NCI-H460 | Human Lung Cancer | 1.2 | |
| Amycolatopsin B | SW620 | Human Colon Cancer | 0.14 |
| NCI-H460 | Human Lung Cancer | 0.28 |
Data sourced from a 2021 review on secondary metabolites from Amycolatopsis.[2]
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxic activity of this compound. Optimization of cell number and incubation times is recommended for each cell line.
Materials:
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This compound
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Target cancer cell line (e.g., SW620 or NCI-H460)
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Complete cell culture medium
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Fetal Bovine Serum (FBS)
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Phosphate-Buffered Saline (PBS)
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Trypsin-EDTA
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (Dimethyl sulfoxide)
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96-well microplates
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Microplate reader
Procedure:
-
Cell Seeding:
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Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
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Prepare a stock solution of this compound in DMSO.
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Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
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After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
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Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of this compound) and a "no-cell" blank (medium only).
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Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
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Add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
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Measure the absorbance at 570 nm using a microplate reader.
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Subtract the absorbance of the "no-cell" blank from all other readings.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for this compound Cytotoxicity Assay.
References
Addressing solubility issues of Amycolatopsin A for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amycolatopsin A. The information below addresses common challenges related to the solubility of this potent glycosylated polyketide macrolide in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a glycosylated polyketide macrolide isolated from the soil bacterium Amycolatopsis sp.[1]. It has demonstrated significant biological activity, including antimycobacterial and anticancer properties. It is closely related to ammocidins and apoptolidins[1].
Q2: What are the known physicochemical properties of this compound?
Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆₀H₉₈O₂₃ | [1] |
| Molecular Weight | 1187.4 g/mol | [1] |
| Purity | >95% by HPLC | [1] |
| Long-Term Storage | -20°C | [1] |
Q3: In which solvents is this compound soluble?
This compound is soluble in methanol and dimethyl sulfoxide (DMSO)[1]. For most in vitro applications, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.
Troubleshooting Guide: Solubility Issues
Issue 1: My this compound powder is not dissolving in my chosen solvent.
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Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of the solvent.
-
Troubleshooting Steps:
-
Confirm Solvent Choice: For initial stock solutions, use 100% high-purity, anhydrous DMSO.
-
Reduce Concentration: Try dissolving a smaller amount of this compound in the same volume of solvent.
-
Gentle Warming: Gently warm the solution to 37°C and vortex briefly to aid dissolution. Do not overheat, as this may degrade the compound.
-
Sonication: Use a bath sonicator for a short period (5-10 minutes) to increase dissolution.
-
Issue 2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium.
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.
-
Troubleshooting Steps:
-
Minimize DMSO in Final Concentration: Aim for a final DMSO concentration in your cell culture medium of ≤ 0.5%, as higher concentrations can be toxic to cells.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium. This gradual change in solvent polarity can help keep the compound in solution.
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Rapid Mixing: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Use of a Surfactant: For certain applications, the inclusion of a low concentration of a biocompatible surfactant, such as Tween® 80 (e.g., 0.01-0.1%), in the final medium can help maintain solubility. However, it is crucial to run a vehicle control to ensure the surfactant itself does not affect your experimental results.
-
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass:
-
Molecular Weight of this compound = 1187.4 g/mol
-
For 1 mL of a 10 mM solution, you need: 1187.4 g/mol * 0.010 mol/L * 0.001 L = 0.011874 g = 11.87 mg.
-
-
Weighing:
-
Accurately weigh approximately 11.87 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex the tube until the powder is completely dissolved. If necessary, gently warm the tube to 37°C.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
General Protocol for Diluting this compound in Cell Culture Medium
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Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): If a very low final concentration is required, it is advisable to first make an intermediate dilution of the stock solution in DMSO.
-
Warm Cell Culture Medium: Pre-warm the required volume of cell culture medium to 37°C in a water bath.
-
Spike the Medium: While gently vortexing the warmed medium, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration.
-
Final Mixing: Gently mix the final solution by inverting the tube or pipetting up and down.
-
Use Immediately: It is recommended to use the diluted this compound solution immediately to minimize the risk of precipitation over time.
Putative Signaling Pathway and Experimental Workflow
While the precise signaling pathways affected by this compound are still under investigation, its structural similarity to other macrolides and the observed anticancer activity suggest potential interference with key cell survival pathways. A related compound, kigamicin D, also isolated from an Amycolatopsis species, has been shown to inhibit the PI3K/Akt signaling pathway[2][3]. Therefore, a plausible hypothesis is that this compound may also exert its anticancer effects through the modulation of this pathway, potentially leading to the induction of apoptosis.
Below are diagrams illustrating a hypothetical workflow for investigating the solubility and cytotoxic effects of this compound, and a putative signaling pathway it may inhibit.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Putative inhibition of the PI3K/Akt pathway by this compound.
References
Technical Support Center: Refinement of Extraction Protocols for Glycosylated Polyketides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges encountered during the extraction and purification of glycosylated polyketides.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider before starting the extraction of glycosylated polyketides? A1: The stability of the glycosidic bond is paramount. These bonds are susceptible to hydrolysis under acidic conditions or at elevated temperatures, particularly in the presence of water.[1][2][3] Therefore, initial considerations should focus on sample preparation (fine grinding to increase surface area), selection of an appropriate solvent system, and choosing an extraction method that avoids harsh conditions.[4][5] Proper drying of the source material is also crucial to prevent enzymatic degradation of the target compounds.[5][6]
Q2: Which solvents are most effective for extracting glycosylated polyketides? A2: Due to the polar nature of the sugar moieties, polar solvents are generally required.[6] Alcohols, such as methanol and ethanol, often mixed with water (e.g., 70-80% ethanol), are commonly used and have shown high efficiency.[4][7] The ideal solvent should provide good solubility for the target compound while minimizing the co-extraction of impurities.[6] For environmentally friendly options, novel solvents like deep eutectic solvents (DES) and ionic liquids are being explored as they can be highly effective.[8][9]
Q3: My glycosylated polyketide is degrading during extraction. What is the likely cause? A3: Degradation is most often due to the hydrolysis of the glycosidic bond.[1][2] This can be caused by several factors:
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High Temperatures: Methods involving prolonged heating can accelerate hydrolysis.[2][4]
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Presence of Water: Using aqueous solvent mixtures at high temperatures significantly increases the rate of degradation.[1][2]
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Acidic Conditions: The glycosidic linkage is sensitive to acid. The presence of acidic compounds in the source material or the use of acidic solvents can cleave the sugar group.[3]
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Enzymatic Activity: Inadequately prepared (e.g., improperly dried) source material may contain active enzymes like β-glucosidases that can hydrolyze the glycosidic bonds.[10]
Q4: What are the main differences between O-glycosides and C-glycosides in terms of extraction? A4: The linkage between the polyketide (aglycone) and the sugar (glycone) affects stability. O-glycosidic bonds are common and are generally susceptible to acid or enzymatic hydrolysis.[11] C-glycosidic bonds, where the sugar is linked via a C-C bond, are much more resistant to hydrolysis and require stronger oxidative conditions for cleavage.[11] This stability means that harsher extraction conditions can be tolerated for C-glycosides without degradation, but it also presents challenges if the aglycone is the desired final product.
Q5: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) for these compounds? A5: Techniques like UAE and Microwave-Assisted Extraction (MAE) offer significant advantages over traditional methods like Soxhlet extraction.[4] UAE utilizes ultrasonic waves to create cavitation, which disrupts cell walls and enhances mass transfer, often at lower temperatures and with shorter extraction times.[12] This reduces the risk of thermal degradation of sensitive compounds like glycosylated polyketides and can also lower solvent consumption, making it a "greener" alternative.[4][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Glycosylated Polyketide | 1. Inappropriate Solvent System: The solvent may lack sufficient polarity to effectively solubilize the glycosylated compound. | 1. Increase Solvent Polarity: Switch to a more polar solvent system, such as a methanol-water or ethanol-water mixture (e.g., 70-80% alcohol).[4] Optimize the water content, but be mindful of potential hydrolysis at high temperatures.[2] |
| 2. Insufficient Extraction Time/Temperature: The conditions may not be adequate for complete extraction from the source matrix. | 2. Optimize Parameters: Systematically increase extraction time or temperature. For heat-sensitive compounds, prioritize increasing time or using assistance methods like ultrasound over raising the temperature.[4][7] | |
| 3. Degradation of Target Compound: The glycosidic bond may be cleaving during extraction, converting the target into its aglycone. | 3. Use Milder Conditions: Reduce the extraction temperature.[2] Avoid acidic conditions and ensure the source material is properly neutralized if necessary.[3] For aqueous extractions, keep temperatures below 75°C where possible, as degradation rapidly increases above this point.[2] | |
| 4. Inefficient Mass Transfer: The solvent may not be adequately penetrating the sample matrix due to large particle size or an insufficient solvent volume. | 4. Improve Sample Preparation: Ensure the material is ground to a fine, consistent powder (e.g., 40-60 mesh).[4] Increase the solid-to-solvent ratio (e.g., 1:20 w/v) to avoid saturation.[4] | |
| Extract Contains Aglycone but Little Glycoside | 1. Hydrolysis During Extraction: The processing conditions (high temperature, presence of water, acidic pH) are cleaving the glycosidic bond. | 1. Modify Extraction Protocol: Lower the extraction temperature immediately.[2] Reduce the percentage of water in the solvent or switch to a pure organic solvent if the compound's polarity allows.[1] Buffer the extraction mixture to a neutral pH. Consider extraction at room temperature with longer duration. |
| 2. Enzymatic Degradation: Endogenous enzymes in the source material are active. | 2. Deactivate Enzymes: Ensure the initial biomass is rapidly dried at an appropriate temperature or flash-frozen to denature enzymes. Blanching the material before drying can also be effective. | |
| Co-extraction of Impurities (e.g., pigments, tannins) | 1. Low Solvent Selectivity: The chosen solvent is too general and extracts a wide range of compounds with similar polarities. | 1. Perform Stepwise Extraction: Begin with a non-polar solvent (e.g., hexane) to remove lipids and non-polar pigments. Then, perform the main extraction with your polar solvent.[6] |
| 2. Complex Source Matrix: The raw material is rich in interfering compounds. | 2. Use a Purification Pre-step: Treat the crude extract with lead acetate to precipitate tannins (use with caution due to toxicity).[6][13] Alternatively, use Solid-Phase Extraction (SPE) with a suitable cartridge to clean up the extract before further purification steps like column chromatography.[6] |
Data Presentation
Table 1: Effect of Solvent Composition and Extraction Time on Glycoside Yield This table summarizes findings from a study on the extraction of cyanogenic glycosides, demonstrating the impact of solvent choice and duration. These principles are applicable to other glycosylated compounds.
| Solvent Composition | Extraction Time (min) | Relative Extraction Efficiency (%) |
| 70% Methanol | 30 | ~98% |
| 80% Methanol | 30 | ~100% |
| 70% Ethanol | 30 | ~95% |
| 80% Ethanol | 30 | ~97% |
| 80% Methanol | 5 | ~90% |
| 80% Methanol | 15 | ~96% |
| 80% Methanol | 60 | ~100% |
| Data adapted from a study on cyanogenic glycosides.[7] |
Table 2: Impact of Temperature and Water Content on Glycoside Degradation during Pressurized Liquid Extraction (PLE) This table illustrates how increasing temperature and water content in the extraction solvent (methanol/water) leads to the hydrolytic degradation of glycosides into their corresponding aglycones.
| Extraction Temperature (°C) | Water in Solvent (%) | Glycoside Concentration (Relative Units) | Aglycone Concentration (Relative Units) |
| 75 | 25 | 1.00 (Peak Stability) | 1.00 |
| 100 | 25 | 0.65 | 1.50 |
| 125 | 25 | 0.40 | 2.10 |
| 150 | 25 | 0.35 | 2.50 |
| 100 | 0 | 0.95 | 0.50 |
| 100 | 50 | 0.50 | 1.90 |
| 100 | 75 | 0.20 | 2.80 |
| Data conceptualized from trends reported in studies on hydroxyanthraquinone glycosides.[1][2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Glycosylated Polyketides
This method is recommended for heat-sensitive compounds as it enhances extraction efficiency at lower temperatures, minimizing degradation.
Materials:
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Dried, finely powdered source material (40-60 mesh).
-
Extraction Solvent: 80% Methanol (or Ethanol) in water.
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Extraction vessel (beaker or flask).
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Ultrasonic bath or probe sonicator.
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Filter paper (e.g., Whatman No. 1) and filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Sample Preparation: Weigh 1 g of the powdered source material and place it into an extraction vessel.[4]
-
Solvent Addition: Add 20 mL of 80% methanol to achieve a 1:20 (w/v) solid-to-solvent ratio.[4]
-
Sonication: Place the vessel in an ultrasonic bath. Set the temperature to 40-50°C and sonicate for 30-40 minutes. If using a probe, immerse it in the slurry and sonicate in pulses to avoid overheating.[4][6]
-
Filtration: After sonication, filter the mixture through filter paper to separate the solid residue from the liquid extract.
-
Residue Washing: Wash the collected solid residue with an additional 5-10 mL of the extraction solvent to ensure complete recovery. Combine this wash with the initial filtrate.[4]
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Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to prevent thermal degradation.
-
Purification: The resulting crude extract can be further purified using techniques such as Solid-Phase Extraction (SPE) or column chromatography.[6]
Protocol 2: Optimized Soxhlet Extraction (Stas-Otto Method)
This classical method is effective but must be modified to protect heat-sensitive glycosides by controlling the temperature.
Materials:
-
Dried, finely powdered source material.
-
Cellulose thimble.
-
Soxhlet apparatus.
-
Heating mantle with precise temperature control.
-
Extraction Solvent: Ethanol or Methanol.
-
Lead Acetate solution (for purification, optional and requires caution).
-
Rotary evaporator.
Procedure:
-
Sample Loading: Place approximately 10 g of the powdered material into a cellulose thimble and position the thimble inside the extraction chamber of the Soxhlet apparatus.[6]
-
Solvent Addition: Fill the round-bottom flask with the extraction solvent (e.g., ethanol) to about two-thirds of its volume.[6]
-
Extraction: Assemble the apparatus. Heat the solvent using a heating mantle set to a temperature that allows for gentle, consistent boiling, ensuring the temperature of the condensed solvent dripping onto the sample does not cause degradation (ideally, the vapor temperature should be kept below 50°C if possible). Allow the extraction to proceed for several hours, or until the solvent in the siphon arm runs clear.
-
Extract Concentration: After extraction is complete, cool the flask and concentrate the solvent using a rotary evaporator at a temperature below 45°C.
-
Optional Impurity Removal: To remove tannins, the concentrated extract can be treated with a lead acetate solution, which causes precipitation. The mixture is then filtered. Excess lead acetate in the filtrate is subsequently precipitated as lead sulfide by passing H2S gas and filtered again. This step is toxic and should be performed with extreme caution in a fume hood.[6][13]
-
Final Steps: The cleaned extract can then be subjected to further purification by chromatography.[13]
Mandatory Visualizations
Caption: General workflow for the extraction and purification of glycosylated polyketides.
References
- 1. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. media.neliti.com [media.neliti.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous Two-Phase System Extraction of Polyketide-Based Fungal Pigments Using Ammonium- or Imidazolium-Based Ionic Liquids for Detection Purpose: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a polyketide carboxylate phytotoxin from a polyketide glycoside hybrid by β-glucosidase mediated ester bond hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of glycosides | DOCX [slideshare.net]
- 12. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Minimizing degradation of Amycolatopsin A during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Amycolatopsin A during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a glycosylated polyketide macrolide antibiotic.[1] Key properties are summarized below:
| Property | Value | Reference |
| CAS Number | 2209112-96-7 | [1][2] |
| Molecular Formula | C60H98O23 | [1] |
| Molecular Weight | 1187.4 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol or DMSO | [1] |
| Long-term Storage | -20°C | [1] |
Q2: What are the primary factors that can cause degradation of this compound?
Based on the behavior of similar macrolide antibiotics, the primary factors that can lead to the degradation of this compound are:
-
pH: Acidic and alkaline conditions can cause hydrolysis of the glycosidic bonds or the macrolactone ring.[3] Erythromycin, a related macrolide, is particularly unstable in acidic environments (pH < 3).[4][5]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or ambient light can lead to photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can cause chemical modification and degradation.
Q3: What are the recommended storage conditions for this compound?
-
Solid Form: For long-term storage, solid this compound should be stored at -20°C.[1]
-
Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO or methanol. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months, or at -20°C for up to 1 month.[6]
Q4: How should I prepare working solutions of this compound for my experiments?
It is recommended to prepare fresh working solutions for each experiment from a frozen stock. Thaw the stock solution aliquot on ice and dilute it to the final desired concentration in your experimental buffer or medium immediately before use. For antimicrobial susceptibility tests, a small volume of glacial acetic acid (< 2.5 µL/mL) can be added to aid dissolution in aqueous solutions, followed by further dilution in deionized water.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Ensure stock solutions are stored at -80°C in single-use aliquots. 2. Prepare fresh working solutions for each experiment. 3. Avoid prolonged exposure of solutions to room temperature and light. |
| Inconsistent experimental results. | Variability in the concentration of active this compound. | 1. Use a freshly thawed aliquot of the stock solution for each experiment. 2. Ensure complete dissolution of the compound when preparing solutions. 3. Minimize the time between preparing the working solution and starting the experiment. |
| Precipitation of the compound in aqueous buffers. | Low solubility of this compound in aqueous solutions. | 1. Prepare a high-concentration stock solution in DMSO or methanol. 2. Ensure the final concentration of the organic solvent in the experimental medium is low and does not affect the assay. 3. Consider using a small amount of a suitable acid, like glacial acetic acid, to aid dissolution in aqueous media for specific applications.[7] |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). | Degradation of this compound. | 1. Review the sample preparation and storage procedures. 2. Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
Quantitative Data on Macrolide Stability
While specific quantitative degradation kinetics for this compound are not yet published, the following table summarizes stability data for other macrolide antibiotics, which can provide an indication of the expected stability profile.
| Macrolide | Condition | Parameter | Value | Reference |
| Azithromycin | pH 2, 37°C | Time for 10% degradation | 20.1 minutes | [6] |
| Azithromycin | 30°C | Stability increase per pH unit | 10-fold | [6] |
| Erythromycin A | pH 2, 37°C | Time for 10% degradation | 3.7 seconds | [6] |
| Roxithromycin | pH 4 | Apparent degradation rate | 0.0162 /min | |
| Roxithromycin | pH 9 | Apparent degradation rate | 0.0309 /min |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO or methanol
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound.
-
Add the appropriate volume of DMSO or methanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Forced Degradation Study for this compound
This protocol is based on ICH Q1A guidelines and is intended to identify potential degradation products and establish stability-indicating analytical methods.[4][8][9][10][11]
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M to 1 M hydrochloric acid.
-
Incubate at room temperature. If no degradation is observed, increase the temperature to 50-70°C.
-
Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours).
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M to 1 M sodium hydroxide.
-
Follow the same incubation and monitoring procedure as for acid hydrolysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
-
Incubate at room temperature and monitor over time.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat (e.g., 60°C) and monitor for degradation at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a xenon lamp).
-
A control sample should be protected from light to differentiate between photolytic and thermal degradation.
-
-
Analysis:
-
Analyze all samples using a suitable analytical method, such as HPLC with UV or MS detection, to separate and identify any degradation products.
-
Visualizations
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. snscourseware.org [snscourseware.org]
- 5. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 11. ikev.org [ikev.org]
Technical Support Center: Enhancing Spectroscopic Data Resolution for Amycolatopsin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amycolatopsin A. The focus is on enhancing the resolution of spectroscopic data to facilitate accurate structure elucidation and characterization.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is high-resolution spectroscopic data important for its analysis?
This compound is a macrolide antibiotic produced by the actinomycete Amycolatopsin sp.[1][2][3] Macrolides are complex natural products with large, flexible ring structures and numerous stereocenters.[4] High-resolution spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), is crucial for unambiguously determining its intricate three-dimensional structure, identifying potential impurities or degradation products, and studying its interactions with biological targets. Poorly resolved data can lead to incorrect structural assignments and hinder drug development efforts.
Q2: I am observing significant signal overlap in the 1H NMR spectrum of my this compound sample, particularly in the aliphatic region. What are the initial troubleshooting steps?
Signal overlap is a common challenge in the NMR analysis of complex molecules like macrolides.[5][6] Here are some initial steps to address this issue:
-
Optimize Sample Preparation: Ensure your sample is free of particulate matter and at an appropriate concentration. Highly concentrated samples can lead to peak broadening and shifts.[7][8][9]
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or methanol-d₄) can induce changes in chemical shifts that may resolve overlapping signals.[10]
-
Vary the Temperature: Acquiring spectra at different temperatures can help resolve signals from different conformers that may be in exchange at room temperature.[10]
-
Utilize a Higher Field Spectrometer: If available, using a higher field NMR spectrometer (e.g., 800 MHz vs. 500 MHz) will increase chemical shift dispersion and improve signal separation.[11]
Q3: My 1D NMR spectra are still too complex for complete assignment. What advanced NMR techniques can I use to improve resolution and facilitate the structural elucidation of this compound?
When 1D NMR is insufficient, multi-dimensional NMR experiments are essential for resolving signal overlap and establishing connectivity within the molecule.[12][13][14][15] For a complex macrolide like this compound, the following 2D NMR experiments are highly recommended:
-
1H-1H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems.
-
1H-1H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying all protons of a sugar or amino acid residue.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing a powerful way to resolve overlapping proton signals by spreading them out in the carbon dimension.
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different spin systems and piecing together the carbon skeleton.
-
1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining the relative stereochemistry and conformation of the molecule.[16]
Q4: I have acquired High-Resolution Mass Spectrometry (HRMS) data for this compound, but I am unsure how to interpret the results to confirm the elemental composition. What should I look for?
HRMS provides a highly accurate mass measurement, which is used to determine the elemental composition of a molecule.[17][18] Here's a basic workflow for interpreting HRMS data:
-
Identify the Molecular Ion Peak: Look for the [M+H]⁺ (positive ion mode) or [M-H]⁻ (negative ion mode) peak. Adducts with other ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺) are also common.
-
Calculate the Mass Error: The difference between the measured mass and the theoretical mass for a proposed formula, expressed in parts per million (ppm), should ideally be less than 5 ppm for confident assignment.[17]
-
Analyze the Isotope Pattern: The relative abundance of the isotopic peaks (e.g., M+1, M+2) should match the theoretical pattern for the proposed elemental composition. This is particularly useful for confirming the presence and number of elements with distinct isotopic signatures, like chlorine or bromine.
Troubleshooting Guides
NMR Spectroscopy: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad NMR signals | - Sample aggregation- Presence of paramagnetic impurities- Intermediate conformational exchange | - Dilute the sample- Filter the sample- Run the experiment at a different temperature (higher or lower) to shift the exchange rate |
| Poor signal-to-noise ratio | - Low sample concentration- Insufficient number of scans | - Increase the sample concentration if possible- Increase the number of scans (note: S/N increases with the square root of the number of scans) |
| Overlapping signals in 1H NMR | - High density of protons in similar chemical environments | - Use a higher field NMR spectrometer- Acquire 2D NMR spectra (HSQC, HMBC) to disperse signals into a second dimension- Try different deuterated solvents |
| Difficulty in assigning quaternary carbons | - Quaternary carbons do not have attached protons and thus do not show correlations in HSQC spectra. | - Rely on HMBC spectra, looking for long-range correlations from nearby protons to the quaternary carbon. |
| Ambiguous stereochemistry | - 2D NMR data (COSY, HMBC) provides connectivity but not necessarily through-space information. | - Acquire NOESY or ROESY spectra to identify protons that are close in space, which helps in determining relative stereochemistry. |
High-Resolution Mass Spectrometry: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No clear molecular ion peak | - In-source fragmentation- Poor ionization efficiency | - Use a softer ionization technique (e.g., ESI)- Optimize ionization source parameters (e.g., cone voltage)- Try a different mobile phase or additive |
| High mass error (> 5 ppm) | - Incorrect instrument calibration- Incorrect peak picking | - Recalibrate the mass spectrometer using a known standard- Manually inspect the peak shape and centroiding of the molecular ion |
| Isotope pattern does not match theoretical prediction | - Presence of co-eluting isobaric interferences- Incorrectly assigned molecular formula | - Improve chromatographic separation to isolate the compound of interest- Re-evaluate the proposed elemental composition, considering the possibility of unexpected elements or adducts |
| Multiple charged species observed | - The molecule has multiple sites that can be protonated or deprotonated. | - This is common for large molecules. Use the different charge states to confirm the molecular weight of the neutral species. |
Experimental Protocols
Protocol 1: High-Resolution 2D NMR Spectroscopy for this compound
Objective: To acquire a suite of 2D NMR spectra to facilitate the complete structure elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of any solid particles.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
Tune and match the probe for the specific solvent and sample.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition of 2D NMR Spectra:
-
gCOSY: Acquire a gradient-enhanced COSY spectrum to establish 1H-1H coupling networks.
-
TOCSY: Acquire a TOCSY spectrum with a mixing time of 80-100 ms to identify complete spin systems.
-
gHSQC: Acquire a gradient-enhanced HSQC spectrum to determine one-bond 1H-13C correlations.
-
gHMBC: Acquire a gradient-enhanced HMBC spectrum with a long-range coupling delay optimized for nJCH of 8-10 Hz to establish multi-bond connectivities.
-
ROESY: Acquire a ROESY spectrum with a mixing time of 200-400 ms to determine through-space correlations for stereochemical analysis.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions and perform baseline correction.
-
Analyze the spectra to build up structural fragments and connect them to deduce the final structure of this compound.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
Objective: To obtain an accurate mass measurement of this compound to confirm its elemental composition.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent compatible with mass spectrometry (e.g., methanol, acetonitrile).
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument coupled to a liquid chromatography (LC) system.
-
-
LC-HRMS Analysis:
-
Inject the sample onto an appropriate LC column (e.g., C18) and elute with a gradient of water and organic solvent (e.g., acetonitrile or methanol) containing a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode.
-
Acquire data in full scan mode over an appropriate m/z range.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Determine the accurate mass of the molecular ion.
-
Use the instrument software to calculate the elemental composition that best fits the measured mass and isotopic pattern with a mass error of < 5 ppm.
-
Data Presentation
Table 1: Hypothetical Improvement in 1H NMR Signal Resolution with Increasing Magnetic Field Strength
| Magnetic Field Strength (MHz) | Linewidth of a Representative Multiplet (Hz) | Observed Resolution Enhancement |
| 400 | 2.5 | Baseline |
| 600 | 1.8 | Improved separation of fine coupling |
| 800 | 1.2 | Baseline separation of most multiplets |
Table 2: Comparison of 1D and 2D NMR for Resolving Overlapping Signals in a Crowded Region of the this compound Spectrum
| Spectroscopic Technique | Number of Resolved Signals in the 3.0-3.5 ppm Region |
| 1D 1H NMR | 4 broad, overlapping multiplets |
| 2D 1H-13C HSQC | 9 distinct cross-peaks |
Mandatory Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Troubleshooting logic for resolving overlapping 1H NMR signals.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asdlib.org [asdlib.org]
- 5. youtube.com [youtube.com]
- 6. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 7. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
- 8. nmr-bio.com [nmr-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Amycolatopsin A Resistance in Mycobacteria
Welcome to the technical support center for researchers working with Amycolatopsin A and mycobacteria. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate experimental challenges related to drug resistance.
Troubleshooting Guide
This section addresses specific problems you might encounter during your research, offering potential causes and detailed experimental protocols to investigate them.
Question: My mycobacterial culture shows an unexpected increase in the Minimum Inhibitory Concentration (MIC) for this compound. What are the potential causes and how can I investigate them?
Answer:
An unexpected increase in the MIC of this compound suggests the emergence of resistance. The primary mechanism of action for this compound is the inhibition of the essential mycolic acid transporter MmpL3.[1][2][3] Therefore, resistance is most commonly associated with mutations in the mmpL3 gene. Other potential, though less direct, mechanisms could involve increased efflux pump activity or modifications to the cell wall that reduce drug permeability.[4][5]
Here is a logical workflow to troubleshoot this issue:
Experimental Protocols
1. Protocol: Broth Microdilution MIC Assay This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]
-
Materials: 96-well microtiter plates, Middlebrook 7H9 broth supplemented with OADC, mycobacterial culture, this compound stock solution, resazurin solution.
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in the microtiter plate using 7H9 broth. Final volumes should be 100 µL per well.
-
Prepare a mycobacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the bacterial suspension to each well containing the drug dilutions. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is the lowest drug concentration in a well that remains blue (indicating no bacterial growth), while the growth control well turns pink.
-
2. Protocol: Whole Genome Sequencing (WGS) for Mutation Identification WGS can identify mutations in the mmpL3 gene and other potential resistance-conferring loci.
-
Procedure:
-
Culture the resistant Mycobacterium tuberculosis strain on solid or in broth media.[7]
-
Extract high-quality genomic DNA using a suitable commercial kit or established protocol.
-
Prepare a sequencing library according to the manufacturer's instructions (e.g., Illumina).
-
Sequence the library on a compatible platform.
-
Align the resulting sequencing reads to a reference M. tuberculosis genome (e.g., H37Rv).
-
Call variants (SNPs and indels) using a bioinformatics pipeline (e.g., GATK, Samtools).
-
Annotate the variants to identify non-synonymous mutations, particularly within the mmpL3 gene (Rv0206c).
-
3. Protocol: Efflux Pump Inhibition Assay This assay determines if increased efflux contributes to resistance by testing the MIC of this compound in the presence of an efflux pump inhibitor (EPI).
-
Materials: Same as MIC assay, plus an efflux pump inhibitor like verapamil or reserpine.
-
Procedure:
-
Perform the broth microdilution MIC assay for this compound as described above.
-
Concurrently, perform a parallel MIC assay where a sub-inhibitory concentration of the EPI (e.g., verapamil) is added to all wells.[8]
-
Compare the MIC of this compound with and without the EPI. A significant reduction (e.g., ≥4-fold) in the MIC in the presence of the EPI suggests that efflux is a contributing resistance mechanism.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound in mycobacteria?
This compound is a macrolide antibiotic that selectively inhibits the growth of Mycobacterium species, including M. tuberculosis.[9] Its primary target is the essential inner membrane transporter MmpL3 (Mycobacterial Membrane Protein Large 3).[1][2] MmpL3 is responsible for exporting trehalose monomycolate (TMM), a crucial precursor for mycolic acids, from the cytoplasm to the periplasmic space.[3][10] By inhibiting MmpL3, this compound disrupts the synthesis of the mycobacterial outer membrane, leading to cell death.[1]
Q2: What are the known resistance mechanisms to MmpL3 inhibitors like this compound?
The most prevalent mechanism of resistance to MmpL3 inhibitors is the acquisition of point mutations in the mmpL3 gene.[1] These mutations typically alter the drug-binding site, reducing the inhibitor's efficacy.
Other general mechanisms of antibiotic resistance in mycobacteria that could theoretically contribute include:
-
Increased Efflux: Upregulation of efflux pumps that can transport the drug out of the cell, preventing it from reaching its target.[4][11]
-
Cell Wall Modification: Alterations to the cell wall composition or thickness that reduce the permeability of the drug into the cell.[5][12]
-
Target Modification: While direct mutation is common, enzymatic modification of the target protein is another theoretical possibility.[11][13]
Q3: Are there synergistic drug combinations that can be used with this compound to overcome resistance?
Yes, combining antimicrobial agents is a key strategy to combat resistance. For MmpL3 inhibitors, two promising approaches are:
-
Combination with other anti-tubercular drugs: Using this compound with drugs that have different mechanisms of action can create a synergistic effect and reduce the likelihood of resistance emerging. For example, combining it with a cell wall synthesis inhibitor like ethambutol could enhance efficacy.[4]
-
Combination with Efflux Pump Inhibitors (EPIs): If resistance is mediated by efflux, co-administering an EPI like verapamil can restore susceptibility.[8] Verapamil has been shown to enhance the activity of other anti-tubercular drugs by inhibiting efflux pumps.[8]
Quantitative Data Summary
The following table summarizes the activity of this compound and related compounds against mycobacteria.
| Compound | Target Organism | MIC (µg/mL) | Cytotoxicity (IC50, µg/mL) | Reference |
| This compound | Mycobacterium bovis (BCG) | 1.6 | >32 | [9] |
| This compound | Mycobacterium tuberculosis (H37Rv) | 3.1 | >32 | [9] |
| Amycolatopsin C | Mycobacterium bovis (BCG) | 0.8 | >32 | [9] |
| Amycolatopsin C | Mycobacterium tuberculosis (H37Rv) | 1.6 | >32 | [9] |
Note: Data is compiled from published literature. Values may vary based on experimental conditions.
References
- 1. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]
- 5. Mechanisms of Drug-Induced Tolerance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing, Drug Resistance Mechanisms, and Therapy of Infections with Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Strategies to Combat Multi-Drug Resistance in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MmpL3 is a lipid transporter that binds trehalose monomycolate and phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Overcoming Mycobacterium tuberculosis Drug Resistance: Novel Medications and Repositioning Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Amycolatopsin A: A Comparative Analysis of its Efficacy Against Other Antimycobacterial Drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antimycobacterial agents. Amycolatopsin A, a glycosylated polyketide macrolide, has demonstrated selective inhibitory activity against Mycobacterium tuberculosis H37Rv, the most commonly studied laboratory strain of this pathogen. This guide provides a comparative analysis of the in vitro efficacy of this compound against established first- and second-line antimycobacterial drugs, supported by available experimental data.
Data Presentation: In Vitro Efficacy Against M. tuberculosis H37Rv
The following tables summarize the available quantitative data on the inhibitory concentrations of this compound and other commonly used antimycobacterial drugs against the H37Rv strain of M. tuberculosis. This allows for a direct comparison of their relative potencies.
Table 1: Efficacy of this compound
| Compound | Assay Type | Concentration (µg/mL) |
| This compound | IC50 | 4.4 |
Table 2: Efficacy of First-Line Antimycobacterial Drugs
| Drug | Assay Type | Concentration Range (µg/mL) |
| Isoniazid | MIC | 0.015 - 0.06 |
| Rifampicin | MIC | 0.0125 - 0.5 |
| Ethambutol | MIC | 1.0 - 5.0 |
| Pyrazinamide | MIC | 25 - 100 (at acidic pH) |
Table 3: Efficacy of Selected Second-Line Antimycobacterial Drugs
| Drug | Assay Type | Concentration Range (µg/mL) |
| Bedaquiline | MIC | 0.015 - 0.5 |
Note: MIC (Minimum Inhibitory Concentration) and IC50 (half maximal inhibitory concentration) values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols: Determination of Antimycobacterial Activity
The following is a detailed methodology for a common in vitro assay used to determine the antimycobacterial efficacy of chemical compounds.
Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method for determining the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
Materials:
-
96-well microplates
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Test compound (e.g., this compound)
-
Standard antimycobacterial drugs (for controls)
-
Alamar Blue reagent
-
Sterile water
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0 (approximately 3.0 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in Middlebrook 7H9 broth to achieve a final concentration of approximately 1.5 x 10^5 CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Dissolve the test compound and control drugs in DMSO to create stock solutions.
-
Perform serial two-fold dilutions of each drug in Middlebrook 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL.
-
Include a drug-free control (containing only broth and mycobacteria) and a sterile control (containing only broth).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well containing the drug dilutions and the drug-free control.
-
The final volume in these wells will be 200 µL.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the incubation period, add 30 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the drug that prevents a color change from blue to pink.
-
Mandatory Visualization
Presumed Mechanism of Action of this compound
As a macrolide antibiotic, this compound is presumed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The following diagram illustrates this general mechanism.
Caption: Presumed mechanism of this compound action.
Experimental Workflow: Microplate Alamar Blue Assay (MABA)
The following diagram outlines the key steps in the MABA protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimycobacterial compound.
Caption: Workflow for the Microplate Alamar Blue Assay.
Structure-Activity Relationship of the Amycolatopsin Family: A Comparative Guide
The Amycolatopsin family, a group of glycosylated polyketide macrolides produced by the actinomycete genus Amycolatopsis, has garnered significant interest within the scientific community due to its potent and selective biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) within this family and its analogs, offering insights for researchers, scientists, and drug development professionals. The information presented is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of the proposed mechanism of action.
Data Presentation: Comparative Biological Activities
The biological activities of the Amycolatopsin family and related compounds have been evaluated against various cancer cell lines and microbial pathogens. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, providing a quantitative comparison of their potency.
Table 1: Cytotoxicity of Amycolatopsin Analogs against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Amycolatopsin A | NCI-H460 (Lung Carcinoma) | 1.2[1] |
| SW620 (Colorectal Adenocarcinoma) | 0.08[1] | |
| Amycolatopsin B | NCI-H460 (Lung Carcinoma) | 0.28[1] |
| SW620 (Colorectal Adenocarcinoma) | 0.14[1] |
Table 2: Antimycobacterial Activity of Amycolatopsin Analogs
| Compound | Bacterial Strain | IC50 (µM) |
| This compound | Mycobacterium tuberculosis H37Rv | 4.4[1] |
| Mycobacterium bovis BCG | 0.4[1] | |
| Amycolatopsin C | Mycobacterium tuberculosis H37Rv | 5.7[1] |
| Mycobacterium bovis BCG | 2.7[1] |
Table 3: Antibacterial Activity of Other Bioactive Compounds from Amycolatopsis spp.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Rifamorpholine B | Staphylococcus aureus | 0.5-8.0[1] |
| MRSA | 0.5-8.0[1] | |
| Streptococcus pyogenes | 0.5-8.0[1] | |
| Bacillus subtilis | 0.5-8.0[1] | |
| Micrococcus luteus | 0.5-8.0[1] | |
| Rifamorpholine D | Staphylococcus aureus | 0.5-8.0[1] |
| MRSA | 0.5-8.0[1] | |
| Streptococcus pyogenes | 0.5-8.0[1] | |
| Bacillus subtilis | 0.5-8.0[1] | |
| Micrococcus luteus | 0.5-8.0[1] | |
| Macrotermycin A | Bacillus subtilis ATCC 6051 | 1.0[1] |
| Staphylococcus aureus ATCC 25923 | 1.5[1] | |
| Macrotermycin C | Bacillus subtilis ATCC 6051 | 15[1] |
| Staphylococcus aureus ATCC 25923 | 10[1] |
Key Structure-Activity Relationship Insights
Analysis of the available data reveals several key SAR trends for the Amycolatopsin family:
-
Hydroxylation at the 6-Methyl Group: The presence of a hydroxyl group at the 6-methyl position appears to be crucial for the antimycobacterial activity of Amycolatopsins. Amycolatopsins A and C, which both possess this feature, exhibit selective inhibition of Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv).[2]
-
Disaccharide Moiety and Cytotoxicity: The hydrolysis of the disaccharide moiety is associated with a decrease in mammalian cytotoxicity.[2] This suggests that modifications to the sugar portion of the molecule could be a viable strategy for developing analogs with an improved therapeutic index.
-
Macrolactone Core: The 20-membered macrolactone ring is a common feature among the Amycolatopsins and the related ammocidins and apoptolidins, indicating its importance for their biological activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of the Amycolatopsin family.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Human cancer cells (e.g., NCI-H460, SW620) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mandatory Visualization: Mechanism of Action
Recent studies on the closely related apoptolidin and ammocidin natural products have revealed that their primary molecular target is the mitochondrial F1F0-ATP synthase, a key enzyme in cellular energy production.[3][4][5][6] This represents a departure from the classical mechanism of action for many macrolide antibiotics, which typically target the bacterial ribosome. The Amycolatopsin family is presumed to share this mechanism of action due to its structural similarity to apoptolidin and ammocidin.
The following diagram illustrates the proposed mechanism of action, where Amycolatopsin inhibits the F1 subunit of mitochondrial ATP synthase, leading to a disruption of oxidative phosphorylation and subsequent apoptosis in cancer cells.
Caption: Proposed mechanism of action of the Amycolatopsin family.
References
- 1. mdpi.com [mdpi.com]
- 2. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase. | Vanderbilt University Medical Center [medsites.vumc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Amycolatopsin A, Ammocidins, and Apoptolidins: Potent Inducers of Apoptosis
A new class of macrolides, including Amycolatopsin A, ammocidins, and apoptolidins, has garnered significant interest within the scientific community for their potent and selective cytotoxic effects against cancer cells. This guide provides a comparative analysis of these compounds, focusing on their mechanism of action, cytotoxic profiles, and the signaling pathways they modulate. Experimental data is presented to support these findings, offering researchers and drug development professionals a comprehensive overview of their therapeutic potential.
Mechanism of Action: A Shared Target in Mitochondrial Respiration
At the core of their cytotoxic activity, both the apoptolidin and ammocidin families of glycomacrolides share a common molecular target: the F1 subcomplex of mitochondrial ATP synthase.[1] Their binding to this complex disrupts the process of oxidative phosphorylation, leading to a decrease in ATP production and subsequently triggering the intrinsic pathway of apoptosis. This mechanism is particularly effective against cancer cells that are highly dependent on oxidative phosphorylation for their energy needs.
This compound, a structural analog of both apoptolidins and ammocidins, is also presumed to share this mechanism of action due to its structural similarities. However, detailed mechanistic studies on this compound are still emerging.
Comparative Cytotoxicity
The cytotoxic potency of these compounds has been evaluated against various cancer cell lines, with IC50 values demonstrating their efficacy in the nanomolar to micromolar range. While a direct comparison across the same comprehensive panel of cell lines is not available in the current literature, the existing data provides valuable insights into their relative activities.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | SW620 (Human colon cancer) | 0.08 µM | [2] |
| NCIH-460 (Human lung cancer) | 1.2 µM | [2] | |
| Amycolatopsin B | SW620 (Human colon cancer) | 0.14 µM | [2] |
| NCIH-460 (Human lung cancer) | 0.28 µM | [2] | |
| Ammocidin A | Ba/F3-V12 (Ras-dependent cells) | 66 ng/mL | [3] |
| Apoptolidin A | RG-E1A-7 (E1A transformed rat glial cells) | 11 ng/mL | [4] |
| RG-E1A19K-2 (E1A/E1B19K transformed rat glial cells) | 10 ng/mL | [4] | |
| RG-E1A54K-9 | 13 ng/mL | [4] | |
| RG-E1-4 | 10 ng/mL | [4] | |
| Adl2-3Y1 | 17 ng/mL | [4] |
Signaling Pathways
The inhibition of mitochondrial ATP synthase by these macrolides initiates a cascade of signaling events culminating in apoptosis. The primary pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis. Furthermore, the resulting cellular energy stress leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.
dot
Caption: Signaling pathway of this compound, ammocidins, and apoptolidins.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The compounds are serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Immunoblotting for Apoptosis Markers
Objective: To detect the activation of key proteins in the apoptotic pathway.
Methodology:
-
Cell Lysis: Cells treated with the compounds and control cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
ATP Synthase Inhibition Assay
Objective: To measure the inhibitory effect of the compounds on mitochondrial ATP synthase activity.
Methodology:
-
Mitochondria Isolation: Mitochondria are isolated from cells or tissues by differential centrifugation.
-
ATPase Activity Measurement: The ATP hydrolysis activity of the F1Fo-ATPase is measured using a coupled enzyme assay. The assay mixture contains isolated mitochondria, a buffer solution, and a regenerating system (e.g., pyruvate kinase and lactate dehydrogenase) with phosphoenolpyruvate and NADH.
-
Compound Addition: The compounds are added to the assay mixture at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Spectrophotometric Measurement: The rate of ATP hydrolysis is determined by monitoring the decrease in NADH absorbance at 340 nm.
-
Data Analysis: The inhibitory activity of the compounds is calculated as the percentage of inhibition of ATP synthase activity compared to a control without the inhibitor.
Conclusion
This compound, ammocidins, and apoptolidins represent a promising class of natural products with potent anti-cancer activity. Their shared mechanism of targeting the mitochondrial F1 ATP synthase provides a clear rationale for their selective cytotoxicity against cancer cells with high oxidative phosphorylation dependency. The data presented in this guide highlights their potential as lead compounds for the development of novel cancer therapeutics. Further research, particularly comprehensive comparative studies and detailed investigation into the signaling pathways of this compound, will be crucial in fully elucidating their therapeutic promise.
References
- 1. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic Cells Activate AMP-activated Protein Kinase (AMPK) and Inhibit Epithelial Cell Growth without Change in Intracellular Energy Stores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ammocidin, a new apoptosis inducer in Ras-dependent cells from Saccharothrix sp. I. Production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. princeton.edu [princeton.edu]
Validating the antimycobacterial activity of Amycolatopsin A in different Mycobacterium species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimycobacterial activity of Amycolatopsin A with established anti-tuberculosis drugs. The data presented herein is intended to support further research and development of this promising natural product as a potential therapeutic agent against mycobacterial infections.
Executive Summary
This compound, a glycosylated polyketide macrolide, has demonstrated selective and potent inhibitory activity against key Mycobacterium species, including the causative agent of tuberculosis, Mycobacterium tuberculosis. This guide summarizes the available quantitative data on its efficacy, outlines detailed experimental protocols for its validation, and provides a comparative analysis against commonly used antimycobacterial drugs. The evidence suggests that this compound warrants further investigation as a potential lead compound in the development of novel anti-tuberculosis therapies.
Comparative Antimycobacterial Activity
The antimycobacterial potency of this compound has been evaluated against clinically relevant Mycobacterium species. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the minimum inhibitory concentrations (MICs) for standard-of-care anti-tuberculosis agents against various mycobacterial strains. It is important to note that while IC50 and MIC are both measures of inhibitory activity, they are determined by different methodologies and are not directly interchangeable. However, they provide a valuable basis for preliminary comparison.
| Compound | Mycobacterium tuberculosis H37Rv | Mycobacterium bovis BCG | Mycobacterium avium | Mycobacterium smegmatis |
| This compound | IC50: 4.4 µM[1] | IC50: 0.4 µM[1] | Data not available | Data not available |
| Isoniazid | MIC: 0.015-0.06 µg/mL | MIC: 0.05-0.2 µg/mL[2] | Generally resistant | MIC: 0.25-1.0 µg/mL |
| Rifampicin | MIC: 0.03-0.25 µg/mL[3] | MIC: 0.125-0.5 µg/mL[2] | MIC: 8 µg/mL[4] | MIC: 0.015-0.25 µg/mL[5] |
| Ethambutol | MIC: 0.5-2.0 µg/mL[3] | MIC: 0.5-2.5 µg/mL[2] | MIC: 8 µg/mL[4] | MIC: 0.5-2.0 µg/mL |
| Moxifloxacin | MIC: 0.06-0.5 µg/mL[3] | MIC: 0.125-0.5 µg/mL | MIC: 2 µg/mL[4] | MIC: 0.06-0.25 µg/mL |
Experimental Protocols
Accurate and reproducible assessment of antimycobacterial activity is crucial for the validation of novel compounds. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the MIC of compounds against Mycobacterium species.
Microplate Alamar Blue Assay (MABA) Protocol
This protocol is adapted from established methodologies for determining the MIC of antimicrobial agents against Mycobacterium species.
Materials:
-
Sterile 96-well microplates (flat bottom)
-
Mycobacterium culture (e.g., M. tuberculosis H37Rv, M. bovis BCG) in logarithmic growth phase
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase) enrichment
-
This compound and other test compounds
-
Standard antimycobacterial drugs (for controls)
-
Alamar Blue reagent
-
Sterile phosphate-buffered saline (PBS)
-
Sterile water
-
Parafilm
Procedure:
-
Preparation of Inoculum:
-
Grow mycobacterial cultures in 7H9 broth until mid-log phase.
-
Adjust the turbidity of the bacterial suspension with sterile PBS to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the adjusted inoculum 1:20 in 7H9 broth to obtain the final inoculum for the assay.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound and other test compounds in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to each well containing the drug dilutions.
-
Include control wells:
-
No-drug control: 100 µL of inoculum and 100 µL of drug-free broth.
-
No-inoculum control: 200 µL of drug-free broth.
-
Solvent control: 100 µL of inoculum and 100 µL of broth containing the highest concentration of the solvent used.
-
-
-
Incubation:
-
Seal the plates with parafilm to prevent evaporation and contamination.
-
Incubate the plates at 37°C for 5-7 days for M. tuberculosis and 3-5 days for faster-growing species like M. bovis BCG.
-
-
Addition of Alamar Blue and Reading:
-
After the initial incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates for 16-24 hours at 37°C.
-
Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the validation of this compound's antimycobacterial activity.
Caption: Experimental workflow for validating antimycobacterial activity.
Proposed Mechanism of Action
This compound is structurally related to the apoptolidin and ammocidin family of macrolides. These compounds are known to exert their cytotoxic effects by targeting the mitochondrial F1Fo-ATP synthase.[6][7] This enzyme is crucial for cellular energy production. In bacteria, the analogous F1Fo-ATP synthase plays a similarly vital role in generating ATP. The diarylquinoline drug bedaquiline, a clinically approved anti-tuberculosis agent, also targets the mycobacterial ATP synthase, validating this enzyme as a druggable target.[6][8][9][10] Therefore, it is hypothesized that this compound inhibits mycobacterial growth by disrupting ATP synthesis through the inhibition of the F1Fo-ATP synthase.
The following diagram illustrates the proposed mechanism of action of this compound in Mycobacterium.
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic and Genotypic Drug Susceptibility Assessment of Mycobacterium bovis Bacillus Calmette-Guérin Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Minimum inhibitory concentration distributions for Mycobacterium avium complex-towards evidence-based susceptibility breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multidrug Resistance of a Porin Deletion Mutant of Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. What are mycobacterial ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 9. Inhibitors of ATP Synthase as New Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Amycolatopsin A: A Comparative Analysis Against Existing Tuberculosis Treatments
For Immediate Release
In the global fight against tuberculosis (TB), particularly multidrug-resistant strains, the exploration of novel antimicrobial agents is paramount. Amycolatopsin A, a glycosylated polyketide macrolide isolated from Amycolatopsin sp. MST-108494, has emerged as a compound of interest. This guide provides a comparative analysis of this compound with existing first- and second-line TB drugs, focusing on its known antitubercular activity. While direct cross-resistance studies are not yet publicly available, this document aims to provide researchers, scientists, and drug development professionals with a foundational understanding based on current data.
Quantitative Analysis of Antitubercular Activity
This compound has demonstrated notable in vitro activity against the drug-susceptible reference strain of Mycobacterium tuberculosis, H37Rv. The following table summarizes the available inhibitory concentration data for this compound and provides a comparison with the minimum inhibitory concentrations (MICs) of common TB drugs against susceptible strains.
| Compound | Class | Target/Mechanism of Action (where known) | MIC/IC50 against M. tuberculosis H37Rv (μg/mL) | MIC/IC50 against M. tuberculosis H37Rv (µM) |
| This compound | Glycosylated Macrolide | Inhibition of Protein Synthesis (presumed) | N/A | 4.4 (IC50) [1] |
| Isoniazid | Hydrazide | Mycolic Acid Synthesis Inhibition | 0.02 - 0.05 | 0.15 - 0.36 |
| Rifampicin | Rifamycin | RNA Polymerase Inhibition | 0.05 - 0.1 | 0.06 - 0.12 |
| Ethambutol | Diamine | Arabinogalactan Synthesis Inhibition | 0.5 - 2.0 | 2.4 - 9.8 |
| Pyrazinamide | Carboxamide | Disruption of Membrane Energy | 12.5 - 100 | 101.5 - 812.3 |
| Streptomycin | Aminoglycoside | 30S Ribosomal Subunit Inhibition | 0.5 - 2.0 | 0.86 - 3.43 |
| Moxifloxacin | Fluoroquinolone | DNA Gyrase Inhibition | 0.06 - 0.25 | 0.15 - 0.62 |
Note: IC50 (half-maximal inhibitory concentration) is reported for this compound, while MIC (minimum inhibitory concentration) values are typical ranges for other drugs. Direct comparison should be made with caution. The lack of MIC data for this compound against a panel of drug-resistant M. tuberculosis strains is a critical knowledge gap that prevents a direct assessment of cross-resistance.
Understanding the Mechanism of Action: A Comparative Perspective
The mechanism of action of this compound has not been definitively elucidated. However, as a macrolide, it is hypothesized to function similarly to other antibiotics in its class by inhibiting bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, thereby preventing the elongation of polypeptide chains.
This proposed mechanism differs from those of several key first-line TB drugs, suggesting a potential for this compound to be effective against strains resistant to these agents. The diagram below illustrates the distinct signaling pathways and cellular targets of major TB drug classes compared to the presumed target of this compound.
The distinct target of macrolides offers a promising avenue for circumventing existing resistance mechanisms that affect drugs targeting cell wall synthesis or nucleic acid replication.
Experimental Protocols
The determination of the in vitro activity of antimicrobial agents against M. tuberculosis is a critical step in drug development. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a common technique in tuberculosis research.
Detailed Methodologies:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Two-fold serial dilutions are then made in 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) in a 96-well microtiter plate.
-
Inoculum Preparation: M. tuberculosis strains, including H37Rv and various drug-resistant clinical isolates, are cultured in 7H9 broth. The bacterial suspension is adjusted to a McFarland standard of 0.5, corresponding to approximately 1-5 x 10^7 CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microplate wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included. The plates are sealed and incubated at 37°C in a humidified incubator.
-
MIC Determination: After 7 to 14 days of incubation, the plates are read. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a colorimetric indicator such as resazurin, which changes color in the presence of metabolically active bacteria.
Logical Framework for Assessing Cross-Resistance
The assessment of cross-resistance involves determining the activity of a new compound against bacterial strains with well-characterized resistance to existing drugs. The logical workflow for such a study is outlined below.
Future Directions and Conclusion
The initial in vitro data for this compound against drug-susceptible M. tuberculosis is promising. However, to fully understand its potential role in treating drug-resistant TB, comprehensive studies are urgently needed to determine its MIC against a broad panel of clinically relevant resistant isolates. Furthermore, elucidation of its precise mechanism of action will be crucial in predicting and interpreting potential cross-resistance patterns. The lack of cross-resistance with existing TB drugs would position this compound as a valuable candidate for further preclinical and clinical development, potentially offering a new therapeutic option for patients with difficult-to-treat tuberculosis.
References
A Head-to-Head Comparison of Amycolatopsin A and Rifampicin Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro activity of Amycolatopsin A and the frontline anti-tuberculosis drug, rifampicin, against Mycobacterium tuberculosis (M. tuberculosis). The following sections present a summary of their performance based on available experimental data, detailed experimental protocols for key assays, and visualizations of experimental workflows and mechanisms of action.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and rifampicin against the standard laboratory strain of M. tuberculosis, H37Rv. It is important to note that the activity of this compound is reported as an IC50 value (the concentration that inhibits 50% of bacterial growth), while the activity of rifampicin is presented as a Minimum Inhibitory Concentration (MIC), the lowest concentration that completely inhibits visible growth.
| Parameter | This compound | Rifampicin | Reference Strain |
| Potency | IC50: 4.4 µM | MIC: 0.1 - 2.0 µg/mL | M. tuberculosis H37Rv |
| Mechanism of Action | Not fully elucidated | Inhibition of DNA-dependent RNA polymerase | M. tuberculosis |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent against M. tuberculosis can be determined using several methods, with the broth microdilution method being a common and standardized approach.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid culture medium. A standardized inoculum of M. tuberculosis is added to each concentration. The MIC is the lowest concentration of the agent that prevents visible growth of the bacteria after a defined incubation period.
Detailed Protocol (Broth Microdilution Method):
-
Preparation of Reagents and Media:
-
Antimicrobial stock solutions are prepared in a suitable solvent (e.g., DMSO) and then diluted in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth to mid-log phase.
-
-
Inoculum Preparation:
-
The bacterial culture is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
The adjusted inoculum is further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Assay Procedure:
-
A 96-well microtiter plate is used.
-
Serial two-fold dilutions of the test compounds are prepared directly in the wells containing 100 µL of supplemented Middlebrook 7H9 broth.
-
100 µL of the prepared bacterial inoculum is added to each well.
-
Positive (no drug) and negative (no bacteria) controls are included on each plate.
-
The plate is sealed and incubated at 37°C for 7-14 days.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth. Growth can be assessed visually or by using a growth indicator such as resazurin.
-
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against M. tuberculosis.
Caption: Workflow for MIC determination.
Mechanism of Action of Rifampicin
This diagram illustrates the established mechanism of action of rifampicin, which involves the inhibition of bacterial RNA synthesis.
Caption: Rifampicin's mechanism of action.
Discussion
This compound
This compound is a glycosylated polyketide macrolide that has demonstrated selective inhibitory activity against M. tuberculosis H37Rv with an IC50 of 4.4 µM. While this indicates promising antitubercular potential, further studies are required to determine its precise Minimum Inhibitory Concentration (MIC) and to elucidate its mechanism of action. The lack of a defined molecular target hinders a direct comparison with well-characterized drugs like rifampicin.
Rifampicin
Rifampicin remains a cornerstone of first-line tuberculosis therapy. Its potent bactericidal activity is attributed to the specific inhibition of the β-subunit of the bacterial DNA-dependent RNA polymerase, thereby halting transcription. The MIC of rifampicin against susceptible M. tuberculosis strains typically ranges from 0.1 to 2.0 µg/mL. However, the emergence of rifampicin-resistant M. tuberculosis strains, primarily due to mutations in the rpoB gene encoding the RNA polymerase β-subunit, poses a significant challenge to effective tuberculosis control.
Conclusion
This compound exhibits promising in vitro activity against M. tuberculosis. However, for a comprehensive head-to-head comparison with rifampicin, further research is crucial to establish its MIC value and to identify its molecular target and mechanism of action. Rifampicin's well-defined mechanism and extensive clinical data solidify its role in current tuberculosis treatment, but the growing threat of resistance underscores the urgent need for novel antitubercular agents like this compound. Future investigations into this compound's efficacy in preclinical models and its potential for synergistic interactions with existing anti-TB drugs are warranted.
Evaluating the Synergistic Potential of Amycolatopsin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a critical challenge to global health. Consequently, the exploration of novel antimicrobial agents and combination therapies is paramount. Amycolatopsin A, a secondary metabolite from the actinomycete genus Amycolatopsis, has demonstrated notable bioactivity.[1][2][3] This guide provides a framework for evaluating the potential synergistic effects of this compound with established antibiotics, a crucial step in the development of new therapeutic strategies. While direct experimental data on the synergistic effects of this compound is not yet available in published literature, this document outlines the foundational concepts, experimental designs, and data presentation methods necessary for such an investigation.
Understanding this compound
This compound is a macrolide compound isolated from Amycolatopsis sp.[1][3]. The genus Amycolatopsis is a well-known producer of potent antibiotics, including the commercially significant rifamycin and vancomycin.[4][5] Amycolatopsins A and B have shown potent in vitro activity against human colon cancer (SW620) and lung cancer (NCIH-460) cell lines.[1] While its primary reported activities are anticancer, many compounds from this genus exhibit antimicrobial properties.[4] Further investigation into its antimicrobial spectrum and potential for synergistic interactions is a logical and promising area of research.
The Principle of Antibiotic Synergy
Synergistic interactions between antibiotics occur when the combined antimicrobial effect of two or more drugs is significantly greater than the sum of their individual effects.[6][7] This can be a highly effective strategy to combat drug-resistant bacteria, lower the required dosage of individual drugs (thereby reducing toxicity), and minimize the development of further resistance.[6][8] The evaluation of synergy often involves determining the Fractional Inhibitory Concentration (FIC) index.[9]
Hypothetical Experimental Design for Synergy Evaluation
To assess the synergistic potential of this compound, a systematic approach is required. The following protocols outline standard methodologies for such an investigation.
Table 1: Experimental Protocols for Synergy Testing
| Experiment | Methodology |
| Minimum Inhibitory Concentration (MIC) Determination | The MIC of this compound and each partner antibiotic against the target bacterial strains should be determined individually using the broth microdilution method according to CLSI guidelines. This establishes the baseline activity of each compound. |
| Checkerboard Assay | A two-dimensional array of serial dilutions of this compound and the partner antibiotic is prepared in a 96-well microtiter plate. The bacterial inoculum is added to each well and incubated. The wells are then assessed for bacterial growth to determine the MIC of each drug in combination. |
| Fractional Inhibitory Concentration (FIC) Index Calculation | The FIC index is calculated to quantify the interaction between the two agents. The formula is: FIC Index = FIC of Drug A + FIC of Drug B, where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone). A synergistic effect is typically defined by an FIC index of ≤ 0.5, an additive effect by an index between 0.5 and 1.0, indifference between 1.0 and 4.0, and antagonism by an index > 4.0.[9] |
| Time-Kill Assays | To confirm synergistic interactions and observe the rate of bactericidal activity, time-kill assays are performed. Bacterial cultures are exposed to the antibiotics alone and in combination at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC). Aliquots are removed at various time points, serially diluted, and plated to enumerate viable bacteria. A synergistic effect is generally defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent after 24 hours. |
Data Presentation for Comparative Analysis
Clear and concise presentation of quantitative data is essential for comparing the synergistic effects of this compound with different antibiotic partners.
Table 2: Example of MIC and FIC Index Data for this compound Combinations against Staphylococcus aureus
| Antibiotic Partner | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interaction |
| This compound | Data | Data | ||
| Vancomycin | Data | Data | Calculated Value | Synergy/Additive/Indifference/Antagonism |
| This compound | Data | Data | ||
| Rifampicin | Data | Data | Calculated Value | Synergy/Additive/Indifference/Antagonism |
| This compound | Data | Data | ||
| Linezolid | Data | Data | Calculated Value | Synergy/Additive/Indifference/Antagonism |
Visualizing Experimental and Logical Workflows
Diagrams are crucial for representing complex experimental workflows and the logic of synergy evaluation.
Caption: Workflow for evaluating antibiotic synergy.
Potential Mechanisms of Synergy
While the specific mechanism of action for this compound is yet to be fully elucidated, several general principles of antibiotic synergy could be explored in future research. These include:
-
Sequential blockade: One antibiotic inhibits a step in a metabolic pathway, leading to the accumulation of an intermediate that is the target of the second antibiotic.
-
Inhibition of drug-inactivating enzymes: One agent could inhibit an enzyme, such as β-lactamase, that would otherwise degrade the partner antibiotic.
-
Enhanced drug uptake: One antibiotic may damage the bacterial cell wall or membrane, facilitating the entry of the second antibiotic.
-
Inhibition of efflux pumps: One compound could block the bacterial efflux pumps that would otherwise expel the partner antibiotic.[6]
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Developing New Antimicrobial Therapies: Are Synergistic Combinations of Plant Extracts/Compounds with Conventional Antibiotics the Solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synergistic antibiotic combinations: Topics by Science.gov [science.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
In vitro toxicity comparison of Amycolatopsin A, B, and C
A comprehensive in vitro toxicity comparison of Amycolatopsin A, B, and C is essential for researchers, scientists, and drug development professionals exploring their therapeutic potential. This guide provides a detailed analysis of their cytotoxic effects, supported by available experimental data, methodologies for key experiments, and visual representations of the proposed mechanism of action.
In Vitro Cytotoxicity Data
The cytotoxic activities of this compound, B, and C have been evaluated against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) |
| This compound | NCI-H460 (Human Lung Cancer) | 1.2[1] |
| SW620 (Human Colon Carcinoma) | 0.08[1] | |
| Amycolatopsin B | NCI-H460 (Human Lung Cancer) | 0.28[1] |
| SW620 (Human Colon Carcinoma) | 0.14[1] | |
| Amycolatopsin C | NCI-H460 (Human Lung Cancer) | 5.9[1] |
| SW620 (Human Colon Carcinoma) | 10[1] |
Experimental Protocols
While the precise experimental details for the cytotoxicity assays on Amycolatopsins A, B, and C are not publicly available in full, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for determining IC50 values. A representative protocol is provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound, B, and C stock solutions (in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., NCI-H460, SW620)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% fetal bovine serum)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A dilution series of this compound, B, and C is prepared in culture medium. The medium from the wells is aspirated and replaced with 100 µL of medium containing the different concentrations of the test compounds. Control wells containing medium with the solvent and medium alone are also included.
-
Incubation: The plates are incubated for a further 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Proposed Signaling Pathway for Cytotoxicity
Amycolatopsins are structurally related to apoptolidins and ammocidins. These related compounds have been shown to induce apoptosis by inhibiting the mitochondrial F0F1-ATP synthase. This inhibition disrupts cellular energy metabolism, leading to the activation of the intrinsic apoptotic pathway.
Caption: Proposed mechanism of Amycolatopsin-induced apoptosis via inhibition of mitochondrial ATP synthase.
Experimental Workflow for In Vitro Toxicity Screening
The general workflow for assessing the in vitro toxicity of compounds like the Amycolatopsins involves a series of standardized assays.
References
Assessing the Selectivity of Amycolatopsin A for Mycobacterial Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Amycolatopsin A, a glycosylated polyketide macrolide, and its selectivity for mycobacterial targets. The information presented herein is intended to assist researchers and drug development professionals in evaluating its potential as an antitubercular agent. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a comprehensive understanding of this compound's performance relative to other antitubercular drugs.
Executive Summary
This compound has demonstrated selective inhibitory activity against Mycobacterium tuberculosis and Mycobacterium bovis (BCG).[1] While its precise molecular target within mycobacteria remains to be elucidated, its class of compounds, macrolides, typically functions by inhibiting protein synthesis. This guide presents a comparative overview of this compound's activity alongside first-line antitubercular drugs, details on its cytotoxicity, and standardized protocols for assessing antimicrobial activity and selectivity.
Comparative Performance Data
To objectively assess the potential of this compound, its antimicrobial and cytotoxic activities are compared with established first-line antituberculosis drugs.
Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is a key indicator of an antimicrobial agent's potency. The following table summarizes the MIC values of this compound and first-line antitubercular drugs against various bacterial species.
| Compound | Mycobacterium tuberculosis H37Rv (μg/mL) | Gram-positive Bacteria (μg/mL) | Gram-negative Bacteria |
| This compound | < 1[2] | < 1[2] | Inactive[1] |
| Isoniazid | 0.03 - 0.06[3] | Generally not active | Generally not active |
| Rifampicin | 0.12 - 0.25[3] | Active against some | Active against some |
| Ethambutol | ≤ 4.0[4] | Generally not active | Generally not active |
Note: The specific MIC of this compound against M. tuberculosis H37Rv has been reported to be less than 1 µg/mL, indicating potent activity. However, a precise value from publicly available literature is not available at this time.
Selectivity Profile: Antimycobacterial Activity vs. Cytotoxicity
A critical aspect of a drug candidate's viability is its selectivity for the target pathogen over host cells. The selectivity index (SI) is calculated as the ratio of the 50% cytotoxic concentration (IC50) in a mammalian cell line to the MIC against the target pathogen. A higher SI value indicates greater selectivity.
| Compound | IC50 (μM) - Human Cell Line | Target Organism | MIC (μM) | Selectivity Index (SI = IC50/MIC) |
| This compound | 1.2 (NCI-H460 - Lung Cancer)[2] | M. tuberculosis H37Rv | < 1 µg/mL | > [Calculated value based on MW] |
| This compound | 0.08 (SW620 - Colon Cancer)[2] | M. tuberculosis H37Rv | < 1 µg/mL | > [Calculated value based on MW] |
| Amycolatopsin C | Low cytotoxicity reported[1] | M. tuberculosis H37Rv | < 1 µg/mL* | High |
*Molecular weight of this compound is needed for a precise µM conversion and SI calculation. The available data indicates potent cytotoxicity against cancer cell lines, suggesting the need for further investigation into its therapeutic window for treating tuberculosis. It is noteworthy that Amycolatopsin C, a closely related compound, exhibits low cytotoxicity, indicating that structural modifications can modulate the selectivity profile.[1]
Mechanism of Action
The precise molecular target of this compound in Mycobacterium tuberculosis has not been definitively identified. However, based on the known mechanisms of other macrolide antibiotics, a putative mechanism can be proposed.
Postulated Mechanism of Action
Macrolide antibiotics are known to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[5] This interaction interferes with the translocation step of polypeptide chain elongation, ultimately leading to the cessation of protein production and bacterial growth inhibition. For some marine-derived macrolides with antimycobacterial activity, additional mechanisms such as perturbation of mitochondrial activity and disturbance of actin filament regulation have been suggested.
Below is a diagram illustrating the generalized mechanism of action for macrolide antibiotics.
Caption: Postulated mechanism of this compound in mycobacteria.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the selectivity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the metabolic activity of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
This compound and control drugs (Isoniazid, Rifampicin, Ethambutol)
-
Sterile deionized water
-
10% Tween 80 solution
Procedure:
-
Preparation of Inoculum: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, and then dilute 1:20 in fresh 7H9 broth.
-
Plate Setup: Add 200 µL of sterile deionized water to all outer perimeter wells of a 96-well plate to prevent evaporation.
-
Drug Dilution: Prepare serial two-fold dilutions of this compound and control drugs in 7H9 broth directly in the microplate wells. The final volume in each well should be 100 µL. Include drug-free wells as growth controls.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Alamar Blue Addition: After incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.
-
Second Incubation: Re-incubate the plate at 37°C for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[6]
References
- 1. brieflands.com [brieflands.com]
- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MJ347-81F4 A & B, novel antibiotics from Amycolatopsis sp.: taxonomic characteristics, fermentation, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. youtube.com [youtube.com]
- 6. Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the production yield of Amycolatopsin A against other microbial natural products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the production yield of Amycolatopsin A, a glycosylated polyketide macrolide, against established microbial natural products. The following sections detail production titers, experimental methodologies, and biosynthetic pathways to offer a comprehensive resource for researchers in natural product development and microbial engineering.
Production Yield Comparison
The production of microbial natural products is a critical factor in their development as therapeutic agents. High titers are essential for economic viability and to supply sufficient material for clinical trials and commercialization. This section benchmarks the estimated production yield of this compound against several well-known antibiotics produced through fermentation.
| Natural Product | Producing Microorganism | Production Yield | Reference Strain/Process |
| This compound | Amycolatopsis sp. MST-108494 | ~0.19 mg/L (estimated) | Wild Type Strain |
| Penicillin G | Penicillium chrysogenum | 50 g/L | Industrial Strain |
| Erythromycin | Saccharopolyspora erythraea | 11.2 g/L | Genetically Engineered Strain |
| Daptomycin | Streptomyces roseosporus | 812 mg/L | Optimized Fed-Batch Fermentation |
| Vancomycin | Amycolatopsis orientalis | 11.5 g/L | High-Producing Strain |
| Tetracycline | Streptomyces aureofaciens | 11.1 g/L | Industrial Strain |
Note: The production yield for this compound is an estimation based on the reported isolation of 3.8 mg from a 20 L fermentation broth in the initial discovery study. This yield is from a wild-type, unoptimized strain and serves as a baseline for potential process development.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. This section outlines the fermentation and extraction protocols for this compound and the benchmark natural products.
This compound Production Protocol
1. Inoculum Preparation:
-
A vegetative culture of Amycolatopsis sp. MST-108494 is prepared by inoculating a seed medium (e.g., ISP2 broth) and incubating at 28°C for 3-4 days on a rotary shaker.
2. Fermentation:
-
Large-scale fermentation is conducted in a 20 L fermenter.
-
The production medium consists of soluble starch, glucose, yeast extract, peptone, and CaCO3.
-
The fermentation is carried out at 28°C with controlled aeration and agitation for 7-10 days.
3. Extraction and Purification:
-
The fermentation broth is harvested and the mycelium is separated by centrifugation.
-
The supernatant is extracted with an organic solvent (e.g., ethyl acetate).
-
The crude extract is concentrated and subjected to multiple steps of chromatographic purification, including silica gel chromatography and preparative HPLC, to isolate pure this compound[1].
General Fed-Batch Fermentation Protocol for Benchmark Antibiotics
Fed-batch fermentation is a common strategy to achieve high yields of secondary metabolites by extending the production phase and avoiding substrate inhibition.
1. Inoculum Development:
-
A multi-stage inoculum development process is typically used, starting from a stock culture to generate a sufficient volume of healthy and active biomass for inoculating the production fermenter[2].
2. Production Fermentation:
-
The production is carried out in large-scale, stirred-tank bioreactors.
-
The initial batch medium contains essential nutrients for growth.
-
A concentrated feed solution containing a primary carbon source (e.g., glucose, lactose) and sometimes a nitrogen source is fed to the fermenter at a controlled rate[3].
-
Key parameters such as pH, temperature, dissolved oxygen, and substrate concentration are monitored and controlled throughout the fermentation[4][5].
3. Product Recovery:
-
At the end of the fermentation, the antibiotic is recovered from the broth through a series of downstream processing steps, which may include filtration, solvent extraction, precipitation, and crystallization[6][][8].
Biosynthetic Pathways and Experimental Workflows
Understanding the biosynthetic pathways is fundamental for targeted strain improvement and yield optimization. The following diagrams, generated using Graphviz, illustrate the biosynthetic pathways of the compared natural products and a general workflow for their production and analysis.
This compound Biosynthesis (Hypothesized)
While the specific gene cluster for this compound has not been fully characterized, it is hypothesized to be a Type I polyketide synthase (PKS) pathway, similar to other macrolides.
Caption: Hypothesized biosynthetic pathway of this compound.
Penicillin G Biosynthesis
Penicillin G is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway.
Caption: Biosynthetic pathway of Penicillin G.
Erythromycin Biosynthesis
Erythromycin is a macrolide antibiotic produced by a Type I PKS system.
Caption: Biosynthetic pathway of Erythromycin A.
Daptomycin Biosynthesis
Daptomycin is a cyclic lipopeptide synthesized by an NRPS.
Caption: Biosynthetic pathway of Daptomycin.
Vancomycin Biosynthesis
Vancomycin is a complex glycopeptide antibiotic produced by an NRPS pathway.
Caption: Biosynthetic pathway of Vancomycin.
Tetracycline Biosynthesis
Tetracycline is an aromatic polyketide synthesized by a Type II PKS.
Caption: Biosynthetic pathway of Tetracycline.
General Experimental Workflow
The following diagram illustrates a typical workflow for the production, isolation, and analysis of a microbial natural product.
Caption: General workflow for microbial natural product discovery and production.
References
- 1. Daptomycin antibiotic production processes in fed-batch fermentation by Streptomyces roseosporus NRRL11379 with precursor effect and medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. crdd.osdd.net [crdd.osdd.net]
- 4. academic.oup.com [academic.oup.com]
- 5. shura.shu.ac.uk [shura.shu.ac.uk]
- 6. biologyease.com [biologyease.com]
- 8. Fermentation production of tetracycline | Hovione [hovione.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Amycolatopsin A
Key Characteristics of Amycolatopsin A
To inform disposal procedures, it is essential to understand the nature of this compound. The following table summarizes its key characteristics based on available data.
| Characteristic | Description | Source |
| Compound Class | Glycosylated polyketide macrolide | [1][2] |
| Biological Origin | Isolated from Amycolatopsis sp. | [1][2] |
| Primary Bioactivity | Selective inhibition of M. bovis and M. tuberculosis | [1][2] |
| Secondary Bioactivity | Exhibits significant cytotoxicity toward human lung and colon cancer cell lines | [2] |
Given its potent cytotoxic properties, all waste materials contaminated with this compound must be treated as hazardous waste.
Experimental Protocols for Disposal
The following protocols outline the necessary steps for the safe handling and disposal of this compound waste. These procedures are based on general guidelines for cytotoxic and chemical laboratory waste.
Segregation of Waste
Proper waste segregation is the first and most critical step to ensure safety and compliance.[3][4]
-
Step 1: Identify all waste streams containing this compound. This includes:
-
Unused or expired stock solutions.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).
-
Contaminated personal protective equipment (PPE) (e.g., gloves, lab coats).
-
Contaminated sharps (e.g., needles, scalpels).
-
Liquid waste from experiments.
-
-
Step 2: Segregate this compound waste from general laboratory waste at the point of generation.
-
Step 3: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for each type of hazardous waste.
Waste Container Labeling and Storage
Accurate labeling and safe storage are crucial for preventing accidental exposure and ensuring proper disposal by waste management personnel.[3]
-
Step 1: Label all waste containers with "Hazardous Waste," "Cytotoxic Waste," and the specific chemical name "this compound."
-
Step 2: Ensure containers are kept closed except when adding waste.
-
Step 3: Store waste in a designated, secure satellite accumulation area away from general lab traffic.
Disposal of Solid Waste
-
Step 1: Place non-sharp, solid waste contaminated with this compound (e.g., gloves, bench paper, plasticware) into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Step 2: For sharps waste (needles, broken glass), use a designated, puncture-resistant sharps container clearly labeled for cytotoxic waste.[4][5]
Disposal of Liquid Waste
-
Step 1: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle or a high-density polyethylene container).
-
Step 2: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Step 3: Keep the liquid waste container securely capped when not in use.
Decontamination of Work Surfaces
-
Step 1: Prepare a decontamination solution known to be effective against similar compounds. A common practice for cytotoxic agents involves using a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate. However, the efficacy for this compound is not established, so consult with your EHS office.
-
Step 2: After each use, thoroughly wipe down all work surfaces where this compound was handled.
-
Step 3: Dispose of all cleaning materials as cytotoxic solid waste.
Final Disposal
-
Step 1: Once waste containers are full, seal them securely.
-
Step 2: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal company.[3][6]
-
Step 3: Maintain a detailed log of all hazardous waste generated and disposed of, in accordance with regulatory requirements.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound and ensure the safety of personnel and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Essential Safety and Logistical Information for Handling Amycolatopsin A
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Amycolatopsin A, a potent glycosylated polyketide with significant antimycobacterial and cytotoxic properties. Due to the absence of a specific Safety Data Sheet (SDS), this guide synthesizes established protocols for managing highly potent cytotoxic compounds with the available data for this compound. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination.
Compound Information and Hazard Assessment
This compound is a secondary metabolite isolated from Amycolatopsis sp. It exhibits selective inhibitory activity against Mycobacterium bovis and Mycobacterium tuberculosis, as well as cytotoxic effects against various cancer cell lines. Its mode of action and full toxicological profile are not yet fully elucidated, necessitating a cautious approach to its handling.
Biological Activity Data
The following tables summarize the known biological activity of this compound, providing a quantitative basis for its hazard potential.
| Cell Line/Organism | Activity Type | Value | Reference |
| Mycobacterium bovis (BCG) | MIC | 0.4 µM | [1] |
| Mycobacterium tuberculosis (H37Rv) | MIC | 4.4 µM | [1] |
| Human Lung Cancer (NCI-H460) | IC₅₀ | 1.2 µM | |
| Human Colon Carcinoma (SW620) | IC₅₀ | 0.08 µM |
Table 1: Documented Biological Activity of this compound
MIC (Minimum Inhibitory Concentration) and IC₅₀ (Half-maximal Inhibitory Concentration) values indicate high potency, requiring stringent containment.
Physical and Chemical Properties
Limited data is available on the specific physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆₀H₉₈O₂₃ | |
| Molecular Weight | 1187.4 g/mol | |
| Solubility | Soluble in methanol or DMSO | |
| Storage | -20°C |
Table 2: Known Physical and Chemical Properties of this compound
Personal Protective Equipment (PPE)
Due to its potent cytotoxic and antimycobacterial nature, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, or accidental ingestion.
| PPE Component | Specification |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately upon contamination and every two hours regardless. |
| Lab Coat/Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is essential. Cuffs should be tucked into the outer gloves. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A full-face shield should be worn when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | A NIOSH-approved N95 respirator is required for handling powdered this compound. For procedures with a high potential for aerosolization, a powered air-purifying respirator (PAPR) with a HEPA filter is recommended. |
| Foot Protection | Closed-toe shoes are mandatory. Disposable shoe covers should be worn in the designated handling area. |
Table 3: Personal Protective Equipment (PPE) for Handling this compound
Operational Plan: Safe Handling and Experimental Workflow
All manipulations of this compound must be conducted within a designated controlled area. Access to this area should be restricted to trained personnel.
Designated Handling Area
-
Primary Engineering Control: A certified Class II, Type B2 Biological Safety Cabinet (BSC) or a certified containment ventilated enclosure (CVE) is required for all manipulations of powdered or solubilized this compound.
-
Work Surface: The work surface of the BSC or CVE should be covered with a disposable, absorbent, plastic-backed liner. This liner must be disposed of as cytotoxic waste after each use or in the event of a spill.
-
Signage: The designated area must be clearly marked with a "Cytotoxic Hazard" warning sign.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound.
Caption: Standard operating procedure for the safe handling of this compound.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous cytotoxic waste and must be segregated and disposed of according to institutional and local regulations.
| Waste Type | Disposal Container |
| Solid Waste (gloves, gowns, liners, vials) | Labeled, leak-proof, puncture-resistant containers specifically designated for cytotoxic waste (often purple). |
| Liquid Waste (unused solutions, contaminated media) | Labeled, leak-proof, shatter-resistant containers for cytotoxic liquid waste. Do not mix with other chemical waste streams. |
| Sharps (needles, syringes, contaminated glassware) | Labeled, puncture-proof sharps containers specifically for cytotoxic sharps. |
Table 4: Disposal Guidelines for this compound Waste
Emergency Procedures
Spills
-
Small Spill (<5 mL or <5 mg) inside a BSC/CVE:
-
Ensure the BSC/CVE continues to operate.
-
Wearing appropriate PPE, cover the spill with absorbent pads.
-
Carefully clean the area from the outer edge of the spill inward using a deactivating solution (e.g., 10% sodium hypochlorite), followed by 70% ethanol.
-
Dispose of all cleanup materials as cytotoxic waste.
-
-
Large Spill (>5 mL or >5 mg) or any spill outside a BSC/CVE:
-
Evacuate the immediate area and alert others.
-
Restrict access to the spill area.
-
Contact the institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specific training and equipment.
-
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
In all cases of exposure, report the incident to your supervisor and EHS, and provide them with as much information as possible about the compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
